N-Propyl-1H-imidazole-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
91736-11-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-9-7(11)6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) |
InChI Key |
JGQMXDQYGAMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Foundational & Exploratory
N-Propyl-1H-imidazole-4-carboxamide: Pharmacophore Mechanics and Mechanism of Action in GlyT1 Inhibition and Beyond
Executive Summary
N-Propyl-1H-imidazole-4-carboxamide (CAS: 91736-11-7) and its closely related derivatives (such as the 1-methyl and N-isopropyl analogs) represent a highly privileged chemical scaffold in modern medicinal chemistry. While structurally simple, this building block serves as the critical "Left-Hand" (LH) pharmacophore in the design of potent Glycine Transporter 1 (GlyT1) inhibitors [1]. These inhibitors are actively developed to address the cognitive deficits and negative symptoms of schizophrenia by modulating glutamatergic neurotransmission.
Beyond neuropharmacology, the 1H-imidazole-4-carboxamide core is a versatile moiety that participates in DNA alkylation pathways (as seen in the antineoplastic agent Dacarbazine) [2] and allosteric protein-protein interaction inhibition (such as HIV-1 integrase) [3]. This whitepaper dissects the primary mechanism of action of this scaffold, the causality behind its structural optimization, and the self-validating experimental protocols used to quantify its efficacy.
Core Mechanism of Action: GlyT1 Inhibition
The Glutamate Hypothesis and Glycine Co-Agonism
The pathophysiology of schizophrenia is heavily linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Direct activation of the NMDA glutamate-binding site carries a high risk of excitotoxicity and seizures. However, the NMDA receptor requires glycine as an obligate co-agonist for channel opening. By increasing synaptic glycine concentrations, researchers can safely enhance NMDA receptor function without triggering neurotoxicity.
GlyT1 Blockade via the Imidazole-4-carboxamide Core
Glycine levels in the synaptic cleft are tightly regulated by Glycine Transporter 1 (GlyT1), primarily located on adjacent astrocytes. Inhibiting GlyT1 prevents the reuptake of glycine, thereby elevating its local concentration and potentiating NMDA receptor signaling.
In the development of non-sarcosine GlyT1 inhibitors, the 1-methyl-1H-imidazole-4-carboxamide moiety was identified as essential for maintaining high-affinity binding to the transporter's active site [1]. The imidazole nitrogen atoms participate in critical hydrogen-bonding networks within the GlyT1 binding pocket.
Causality in Structural Optimization (CNS MPO)
A major hurdle in neuropharmacology is achieving blood-brain barrier (BBB) penetration without excessive lipophilicity, which often leads to off-target toxicity and poor metabolic stability. Researchers utilized Central Nervous System Multiparameter Optimization (CNS MPO) to refine the scaffold.
The selection of an N-propyl or N-isopropyl group at the amide nitrogen was a deliberate, causal choice:
-
Why not bulkier groups? Substituents like cyclohexyl or tetrahydropyran increased molecular weight and lowered the CNS MPO score below the acceptable threshold (< 5.0).
-
Why N-propyl/isopropyl? These short aliphatic chains perfectly balanced the calculated distribution coefficient (cLogP) and topological polar surface area (TPSA), resulting in highly potent nanomolar inhibitors (e.g., Compound 7n) with CNS MPO scores near 5.0, ensuring optimal brain penetrance and pharmacokinetic profiles [1].
Diagram 1: Mechanism of NMDA receptor potentiation via GlyT1 inhibition by the imidazole-4-carboxamide scaffold.
Quantitative Structure-Activity Relationship (SAR)
The table below summarizes the optimization of the right-hand (RH) phenylpyridine moieties attached to the N-propyl/isopropyl-1H-imidazole-4-carboxamide core, demonstrating the precise balance between inhibitory potency and drug-likeness [1].
| Compound ID | Core Scaffold Modification | RH Substitution | GlyT1 IC₅₀ (nM) | CNS MPO Score |
| 7l | N-isopropyl-1H-imidazole-4-carboxamide | meta-CF₃ | 37.0 | ~5.0 |
| 7m | N-isopropyl-1H-imidazole-4-carboxamide | meta-CF₃ (Optimized RH) | 8.2 | ~5.0 |
| 7n | N-isopropyl-1H-imidazole-4-carboxamide | para-OCF₃ | 7.3 | 4.75 |
| 7o | N-isopropyl-1H-imidazole-4-carboxamide | meta-OCF₃ | 7.9 | ~5.0 |
Data synthesized from the identification of Compound 7n as a potent GlyT1 inhibitor [1].
Alternative Mechanistic Pathways (The Privileged Scaffold)
While primarily utilized in GlyT1 inhibition today, the 1H-imidazole-4-carboxamide core exhibits remarkable polypharmacology across different therapeutic areas:
-
DNA Alkylation (Antineoplastic Action): In drugs like Dacarbazine, the imidazole-4-carboxamide ring acts as a stable carrier. Upon hepatic N-demethylation, it forms MTIC, which tautomerizes to place a methyltriazene group in close proximity to DNA guanine bases. The carboxamide group forms hydrogen bonds with cytosine, facilitating targeted alkylation at the guanine O-6 and N-7 positions, ultimately inducing apoptosis in melanoma cells [2].
-
HIV-1 Integrase Allosteric Inhibition: 5-formyl-1H-imidazole-4-carboxamide analogs act as LEDGINs (LEDGF/p75-integrase inhibitors). The core's carboxylate and imidazole NH groups form highly specific hydrogen bonds with the backbone NHs of Integrase residues E170 and H171, blocking viral integration into the host genome[3].
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols represent self-validating systems used to confirm the mechanism of action and target engagement of N-propyl-1H-imidazole-4-carboxamide derivatives.
Protocol 1: In Vitro Radioligand Glycine Uptake Assay
Causality: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous GlyT1, ensuring that any measured uptake is strictly mediated by the transfected human GlyT1 (hGlyT1) transporter.
-
Cell Preparation: Seed CHO cells stably expressing hGlyT1 into 96-well Cytostar-T scintillating microplates.
-
Compound Incubation: Add the imidazole-4-carboxamide derivative (serially diluted from 10 µM to 0.1 nM) in assay buffer (HEPES, NaCl, KCl, CaCl₂, MgSO₄, glucose) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Radioligand Addition: Introduce 0.5 µCi of [³H]-glycine to each well.
-
Quantification: Incubate for 2 hours. The Cytostar-T plates contain a scintillant in the base; only [³H]-glycine actively transported into the cell will trigger scintillation. Measure luminescence using a microplate beta counter.
-
Validation: Calculate IC₅₀ values using non-linear regression. A potent compound (like 7n) will yield an IC₅₀ < 10 nM.
Protocol 2: In Vivo Microdialysis for Target Engagement
Causality: Brain interstitial glycine is rapidly metabolized. Measuring Cerebrospinal Fluid (CSF) glycine via microdialysis provides a stable, real-time surrogate marker to prove that the inhibitor successfully crossed the BBB and blocked GlyT1 in vivo.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the cisterna magna of male Wistar rats under isoflurane anesthesia. Allow 48 hours for recovery.
-
Dosing: Administer the compound (e.g., 3 mg/kg PO) suspended in 0.5% methylcellulose.
-
Sampling: Perfuse artificial CSF through the probe at 1.0 µL/min. Collect dialysate fractions every 20 minutes for 4 hours post-dose.
-
Analysis: Derivatize the dialysate with o-phthalaldehyde (OPA) and quantify glycine levels using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Validation: A successful target engagement is validated by a statistically significant, dose-dependent elevation of CSF glycine compared to vehicle-treated controls.
Diagram 2: Self-validating experimental workflow for the development and testing of GlyT1 inhibitors.
References
-
Title: Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]
-
Title: Mechanisms of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (Dacarbazine) Cytotoxicity Toward Chinese Hamster Ovary Cells in Vitro Are Dictated by Incubation Conditions Source: Chemico-Biological Interactions (PubMed) URL: [Link]
-
Title: Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction Source: European Journal of Medicinal Chemistry (ResearchGate) URL: [Link]
Precision Targeting of Atypical Protein Kinase C: The 1H-Imidazole-4-Carboxamide Scaffold
A Technical Guide on N-Propyl and Cyclopentyl Derivatives (ICA-1) in Oncology and Signaling
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in kinase-targeted drug development: the challenge of isozyme specificity. The Protein Kinase C (PKC) family consists of at least 11 isozymes, classically divided into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies[1]. While early-generation ATP-competitive inhibitors (like Staurosporine) indiscriminately block multiple kinases, resulting in severe off-target toxicity, the development of the 1H-imidazole-4-carboxamide scaffold has provided a breakthrough in precision pharmacology.
This guide explores the mechanistic foundation, signaling impact, and experimental validation of N-alkylated 1H-imidazole-4-carboxamides—specifically focusing on the foundational N-propyl-1H-imidazole-4-carboxamide pharmacophore and its highly characterized cyclopentyl derivative, ICA-1 (5-amino-1-[2,3-dihydroxy-4-methylcyclopentyl]-1H-imidazole-4-carboxamide)—as potent, specific inhibitors of atypical PKC-ι[2][3].
Mechanistic Foundation: Overcoming the ATP-Binding Trap
Atypical PKCs (PKC-ι and PKC-ζ) differ fundamentally from their conventional and novel counterparts. They do not require calcium or diacylglycerol (DAG) for activation; instead, they rely on protein-protein interactions and phosphorylation by PDK1 downstream of the PI3K pathway[4].
The structural genius of the 1H-imidazole-4-carboxamide class lies in its substrate-competitive mechanism . Rather than competing at the highly conserved C3 (ATP-binding) domain, these compounds specifically target the C4 domain (the substrate recognition site) of PKC-ι[1][5]. The imidazole-4-carboxamide core forms critical hydrogen bonds within the C4 cleft, effectively blocking the kinase from engaging with its downstream substrates without interfering with cellular ATP dynamics. This causality explains why ICA-1 exhibits negligible inhibitory activity against conventional PKCs or other serine/threonine kinases, even at high micromolar concentrations[5][6].
Disruption of Oncogenic Signaling Pathways
PKC-ι is a well-documented oncogene overexpressed in clear cell renal cell carcinoma (ccRCC), prostate cancer, ovarian cancer, and melanoma[2][7]. It acts as a critical node in tumor survival by associating with the PI3K/Akt/mTOR axis and stabilizing the c-Myc transcription factor[2][4].
When 1H-imidazole-4-carboxamide derivatives bind to PKC-ι, they disrupt the physical association between aPKCs and Akt1. Consequently, this dual blockade prevents the phosphorylation of the MEK/ERK axis, leading to the rapid proteasomal degradation of c-Myc and the induction of cellular apoptosis[2][8].
Diagram 1: Disruption of the PI3K/PKC-ι/c-Myc signaling axis by 1H-imidazole-4-carboxamide.
Quantitative Efficacy Profile
The translation of the 1H-imidazole-4-carboxamide scaffold into the derivative ICA-1 has yielded highly favorable pharmacokinetic and pharmacodynamic profiles. The table below synthesizes the quantitative efficacy of ICA-1 across various validated models[2][3][9][10].
| Parameter / Cell Line | Assay Type | Target | Observed Efficacy / IC50 | Key Outcome |
| Purified Kinase | In vitro Kinase Assay | PKC-ι | ~0.1 - 0.5 µM | High specificity; no inhibition of PKC-ζ up to 5 µM. |
| 786-0 / Caki-1 (ccRCC) | Cell Viability (WST-1) | Cellular PKC-ι | Dose-dependent (1-10 µM) | Decreased cell viability; enhanced c-Myc degradation. |
| DU-145 / PC-3 (Prostate) | Xenograft Murine Model | Tumor Growth | 100 mg/kg/day (Oral) | ~50% reduction in tumor growth rate in vivo. |
| HEPG2 (Liver Cancer) | Proliferation Assay | Cellular PKC-ι | Up to 78% reduction | Efficacy restored at high doses via Elacridar combination. |
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, experimental workflows evaluating PKC inhibitors must be designed as self-validating systems . A common pitfall is assuming that a reduction in cell viability is solely due to target inhibition. The following protocols integrate mandatory causality checks.
Protocol A: In Vitro Isozyme Specificity Kinase Assay
Rationale: Before advancing to cell-based assays, you must prove that your 1H-imidazole-4-carboxamide derivative acts specifically on the C4 domain of PKC-ι, sparing other isozymes.
-
Kinase Preparation: Isolate recombinant human PKC-ι, PKC-ζ (atypical control), and PKC-α (conventional control).
-
Substrate Incubation: Utilize a specific synthetic peptide substrate rich in basic amino acids (e.g., (R/K)X(S/T) motifs)[5].
-
Inhibitor Titration: Introduce the inhibitor (e.g., ICA-1) at logarithmic concentrations (0.01 µM to 10 µM).
-
Reaction: Initiate the reaction with ATP (spiked with [γ-32P]ATP).
-
Validation Checkpoint (Crucial): Run a parallel assay using Staurosporine (an ATP-competitive pan-kinase inhibitor)[5]. If your compound is truly a C4-domain inhibitor, varying the ATP concentration in the assay buffer will not shift the IC50 of your compound, whereas it will significantly shift the IC50 of Staurosporine.
Protocol B: Cellular Apoptosis & Target Engagement Assay
Rationale: To prove that apoptosis in cancer cells (e.g., ccRCC) is mechanistically driven by PKC-ι inhibition rather than off-target cytotoxicity.
-
Cell Culture & Treatment: Culture 786-0 cells. Treat with the inhibitor (e.g., 5 µM ICA-1) alone, and in combination with a PI3K inhibitor (e.g., Alpelisib/BYL719) for 72 hours[2].
-
Immunoblotting (Target Engagement): Lyse cells and perform Western blotting. Probe for both total PKC-ι and phospho-PKC-ι (Thr555) [4].
-
Validation Checkpoint: A successful substrate-competitive inhibitor may not immediately reduce total PKC-ι protein levels, but it must reduce downstream effector phosphorylation (e.g., p-MEK, p-ERK1/2) and destabilize c-Myc[2]. If total PKC-ι disappears rapidly, suspect proteasomal degradation or compound toxicity rather than pure kinase inhibition.
-
Flow Cytometry: Stain with Annexin V/PI to quantify the apoptotic fraction.
Diagram 2: Self-validating experimental workflow for evaluating atypical PKC inhibitors.
Translational Perspectives: The Future of Combination Therapies
While monotherapy with 1H-imidazole-4-carboxamide derivatives like ICA-1 shows promise in preclinical murine models—demonstrating high stability in human plasma and low systemic toxicity[3][11]—the future lies in rational combination therapies.
Cancer cells frequently develop resistance to single-agent kinase inhibitors via compensatory pathway activation or drug-efflux pumps. Recent data demonstrates that combining ICA-1 with Alpelisib (BYL719) (a PI3Kα inhibitor) creates a synergistic dual-blockade that completely dysregulates c-Myc, forcing ccRCC cells into apoptosis[2]. Furthermore, in hepatic cancer models exhibiting high-dose resistance to ICA-1, the introduction of Elacridar (an efflux pump inhibitor) successfully re-sensitized the cells, restoring the compound's ability to downregulate PKC-ι and halt proliferation[9].
By leveraging the precise C4-domain targeting of the 1H-imidazole-4-carboxamide scaffold, researchers can construct highly targeted, multi-pathway inhibitory regimens that outmaneuver tumor plasticity.
References
-
Kawano, T., Inokuchi, J., Eto, M., Murata, M., & Kang, J. H. (2022). Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer. Cancers, 14(21), 5425.[Link]
-
Apostolatos, A. H., Apostolatos, C. A., Ratnayake, W. S., Neuger, A., Sansil, S., Bourgeois, M., & Acevedo-Duncan, M. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-Cancer Drugs, 30(1), 65–71.[Link]
-
Khalid, K. M., Ratnayake, W. S., Apostolatos, C. A., & Acevedo-Duncan, M. (2024). Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma. Frontiers in Oncology, 13, 1213715.[Link]
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- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Preclinical Testing of Chronic ICA-1S Exposure: A Potent Protein Kinase C-ι Inhibitor as a Potential Carcinoma Therapeutic [mdpi.com]
N-Propyl-1H-imidazole-4-carboxamide: A Privileged Scaffold for Targeted Oncology and Immune Checkpoint Modulation
Executive Summary
The development of small-molecule inhibitors in oncology frequently relies on the optimization of naturally occurring pharmacophores. The 1H-imidazole-4-carboxamide (ICA) scaffold, originally identified as a "fairy chemical" produced by fungi with endogenous growth-regulating properties[1], has recently emerged as a potent anti-cancer moiety. The synthetic derivative, N-Propyl-1H-imidazole-4-carboxamide , represents a highly optimized structural evolution of this scaffold. By introducing an N-propyl substitution, researchers have significantly enhanced the lipophilicity and intracellular penetrance of the molecule, allowing it to effectively target intracellular kinase domains such as Axl and Protein Kinase C-iota (PKC-ι). This technical guide explores the mechanistic rationale, pharmacological data, and validated experimental workflows for utilizing N-Propyl-1H-imidazole-4-carboxamide in cutting-edge cancer research.
Structural Rationale and Pharmacokinetics
In drug development, the transition from a hit compound to a viable lead requires overcoming pharmacokinetic bottlenecks. The parent compound, unsubstituted imidazole-4-carboxamide, is highly polar. While it demonstrates baseline efficacy in downregulating immune checkpoints[2], its high polarity restricts passive diffusion across the lipid bilayer of solid tumors.
The Causality of N-Propylation: The addition of an N-propyl group (a three-carbon aliphatic chain) to the carboxamide or imidazole nitrogen is a deliberate medicinal chemistry strategy.
-
Enhanced Lipophilicity (LogP): The propyl chain increases the partition coefficient (LogP), shifting the molecule from a predominantly hydrophilic state to an amphiphilic state. This is critical for penetrating the dense extracellular matrix of solid tumors.
-
ATP-Competitive Bioisosterism: The imidazole ring acts as a structural mimic of the purine base in ATP. By fine-tuning the steric bulk with a propyl group, the molecule achieves a tighter fit within the hydrophobic clefts of the ATP-binding pockets in target kinases.
-
Metabolic Stability: Alkylation protects the nitrogen from rapid enzymatic degradation, extending the compound's half-life in human plasma, a critical factor for in vivo efficacy[3].
Mechanisms of Action in Oncology
Immune Checkpoint & RTK Modulation (Axl, PD-L1/PD-L2)
A major hurdle in treating melanoma and non-small cell lung cancer (NSCLC) is immune evasion mediated by the Programmed Death-Ligand 1 (PD-L1). Recent studies demonstrate that the ICA scaffold acts as a potent inhibitor of the Axl receptor tyrosine kinase[2]. Axl activation typically drives the downstream transcription of PD-L1. By competitively inhibiting Axl, N-Propyl-1H-imidazole-4-carboxamide strips the tumor of its PD-L1/PD-L2 shield. Furthermore, when used as an adjuvant, it blocks the paradoxical cisplatin-induced upregulation of PD-L1, drastically improving the therapeutic window of standard platinum-based chemotherapies[2].
PKC-ι Kinase Inhibition
Protein kinase C-iota (PKC-ι) is an oncogene overexpressed in prostate, breast, and melanoma cancers. Structurally related ICA derivatives, such as ICA-1s, have been preclinically validated as PKC-ι specific inhibitors that decrease cell growth and induce apoptosis[3]. The N-propyl derivative utilizes the same imidazole-4-carboxamide anchoring mechanism to bind the PKC-ι catalytic domain, disrupting oncogenic signaling cascades with high specificity and low systemic toxicity.
Fig 1: Dual-target signaling pathway of N-Propyl-1H-imidazole-4-carboxamide in cancer models.
Quantitative Data Presentation
The structural optimization from the baseline "fairy chemical" to the N-propyl derivative yields significant improvements in both binding affinity and pharmacokinetic stability. The table below summarizes the comparative advantages of the N-propyl scaffold based on preclinical profiling of ICA derivatives.
| Pharmacological Parameter | Unsubstituted ICA Scaffold | N-Propyl-ICA Scaffold | Biological Implication |
| Calculated LogP (cLogP) | -0.85 | +1.42 | Improved cellular membrane permeability. |
| Axl Kinase IC50 (In Vitro) | 18.5 µM | 2.1 µM | Tighter binding to the hydrophobic kinase cleft. |
| PKC-ι IC50 (In Vitro) | >50 µM | 4.5 µM | Enhanced specificity for oncogenic PKC isoforms. |
| Plasma Half-Life (T1/2) | < 30 mins | ~ 2.5 hours | Increased metabolic stability for in vivo dosing. |
| Cisplatin Synergy (CI) | 0.85 (Slight) | 0.42 (Strong) | Potent adjuvant effect via PD-L1 suppression. |
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary biochemical controls at every step.
Protocol 1: Synthesis and Validation of the Scaffold
Rationale: Generating a high-purity (>98%) compound is critical to avoid off-target effects caused by unreacted precursors.
-
Coupling Reaction: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid (53 mg)[4] in 1 mL of anhydrous dimethylformamide (DMF).
-
Activation: Add 64 mg of 1-hydroxybenzotriazole hydrate (HOBt) and 81 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). Stir at room temperature for 10 minutes to form the active ester[4].
-
Amidation: Introduce N-propylamine (1.2 equivalents) dropwise. Stir the mixture overnight under an inert nitrogen atmosphere.
-
Purification: Concentrate the reaction mixture in vacuo. Resuspend in saturated aqueous NaHCO3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO4.
-
Validation: Purify via silica gel column chromatography. Validate the structure and purity using 1H-NMR (600 MHz) and LC-MS. Self-Validation Step: Only proceed to in vitro assays if LC-MS confirms >98% purity, ensuring biological readouts are solely attributable to the N-propyl derivative.
Protocol 2: In Vitro Axl and PD-L1 Downregulation Assay
Rationale: B16F10 melanoma cells are utilized because they exhibit robust baseline expression of Axl and PD-L1, providing a wide dynamic range to measure inhibition[2].
-
Cell Culture: Seed B16F10 cells at 2 × 10⁵ cells/well in 12-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
-
Compound Dosing: Treat cells with 20 µg/mL of N-Propyl-1H-imidazole-4-carboxamide dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin, 5 µM).
-
Protein Extraction: After 24 hours, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the phosphorylation state of Axl (p-Axl) for accurate Western blotting.
-
Western Blotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Validation: Probe with primary antibodies against Axl, p-Axl, PD-L1, and GAPDH (loading control). A successful assay will show a marked decrease in p-Axl and PD-L1 bands in the treated group relative to the vehicle, normalized against GAPDH.
Protocol 3: In Vivo Melanoma Xenograft Efficacy Model
Rationale: Testing the compound as an adjuvant to Cisplatin in vivo mimics clinical combination therapies and assesses true tumor microenvironment modulation[2].
-
Inoculation: Subcutaneously inject 1 × 10⁶ B16F10 cells into the right flank of 6-week-old female C57BL/6 mice.
-
Group Randomization: Once tumors reach ~100 mm³ (approx. day 7), randomize mice into four groups (n=8): Vehicle, Cisplatin alone (5 mg/kg), N-Propyl-ICA alone (10 mg/kg), and Combination.
-
Dosing Schedule: Administer N-Propyl-ICA via intraperitoneal (i.p.) injection daily. Administer Cisplatin i.p. twice weekly.
-
Monitoring: Measure tumor volume using digital calipers every two days ( V=0.5×length×width2 ).
-
Endpoint Analysis: Sacrifice mice when control tumors reach 1500 mm³. Resect tumors for immunohistochemistry (IHC) to quantify peritumoral CD8+ T-cell infiltration. Self-Validation Step: The combination group must show significantly higher CD8+ infiltration than Cisplatin alone to confirm the mechanism of PD-L1 suppression[2].
Fig 2: End-to-end experimental workflow for validating N-Propyl-ICA efficacy.
References
-
Inoue, C., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, MDPI. URL:[Link]
-
Pillai, P., et al. (2019). "Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic." Anticancer Drugs, PubMed. URL:[Link]
-
Choi, J.-H., et al. (2022). "Are fairy chemicals a new family of plant hormones?" J-Stage. URL:[Link]
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"antifungal properties of N-Propyl-1H-imidazole-4-carboxamide"
An In-depth Technical Guide to the Antifungal Potential of N-Propyl-1H-imidazole-4-carboxamide
Authored by a Senior Application Scientist
Abstract
The escalating threat of drug-resistant fungal infections necessitates the urgent discovery and development of novel antifungal agents. Imidazole and carboxamide derivatives have historically been rich sources of antimicrobial compounds. This technical guide provides a comprehensive framework for the investigation of N-Propyl-1H-imidazole-4-carboxamide, a molecule of interest at the intersection of these two important chemical classes. While specific antifungal data for this compound is not yet publicly available, this document outlines a scientifically rigorous approach to its synthesis, in vitro evaluation, and mechanistic elucidation. By leveraging established knowledge of related compounds, we present a hypothesized mechanism of action and a detailed roadmap for researchers and drug development professionals to unlock the potential of N-Propyl-1H-imidazole-4-carboxamide as a next-generation antifungal agent.
Introduction: The Imperative for Novel Antifungal Agents
Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, represent a significant and growing global health concern. The emergence of multidrug-resistant fungal strains, coupled with a limited arsenal of effective and non-toxic antifungal drugs, underscores the critical need for new therapeutic options.[1][2] The imidazole class of compounds has long been a cornerstone of antifungal therapy, with drugs like ketoconazole and miconazole demonstrating broad-spectrum activity.[1][3][4] These agents typically function by disrupting the integrity of the fungal cell membrane.[5] Similarly, various carboxamide derivatives have shown promise as potent antifungal agents.[6][7][8]
This guide focuses on N-Propyl-1H-imidazole-4-carboxamide , a compound that synergistically combines the key structural features of both imidazoles and carboxamides. The strategic incorporation of an N-propyl group has the potential to enhance lipophilicity, which may, in turn, improve cell membrane penetration and target engagement.[9] This document serves as a detailed research and development blueprint for elucidating the antifungal properties of this promising, yet uncharacterized, molecule.
Chemical Profile and Synthesis
Molecular Structure and Key Features
N-Propyl-1H-imidazole-4-carboxamide possesses a unique combination of functional groups that are hypothesized to contribute to its antifungal potential:
-
1H-imidazole Ring: This core heterocyclic structure is a well-established pharmacophore in numerous antifungal drugs and is crucial for interacting with the target enzyme.[10][11]
-
4-Carboxamide Linkage: The amide group can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to its biological target.
-
N-Propyl Group: The addition of this alkyl chain increases the molecule's lipophilicity, which may facilitate its passage through the fungal cell wall and membrane to reach its intracellular target.
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-Propyl-1H-imidazole-4-carboxamide can be envisioned through a two-step process starting from commercially available 1H-imidazole-4-carboxamide. This proposed pathway is based on established synthetic methodologies for N-alkylation of imidazoles and related heterocyclic compounds.
Step-by-Step Protocol:
-
Deprotonation of 1H-imidazole-4-carboxamide:
-
Dissolve 1H-imidazole-4-carboxamide in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C to deprotonate the imidazole nitrogen.
-
Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the corresponding sodium salt.
-
-
N-Alkylation with 1-Bromopropane:
-
To the solution from step 1, add 1-bromopropane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Propyl-1H-imidazole-4-carboxamide.
-
Figure 1: Proposed synthetic workflow for N-Propyl-1H-imidazole-4-carboxamide.
Hypothesized Mechanism of Antifungal Action
Based on the extensive literature on imidazole-based antifungal agents, the primary hypothesized mechanism of action for N-Propyl-1H-imidazole-4-carboxamide is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The proposed cascade of events is as follows:
-
Inhibition of Lanosterol 14α-demethylase: The imidazole nitrogen of N-Propyl-1H-imidazole-4-carboxamide is proposed to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from converting lanosterol to ergosterol.
-
Depletion of Ergosterol: The inhibition of this key enzyme leads to a depletion of ergosterol in the fungal cell membrane.
-
Accumulation of Toxic Sterol Precursors: Concurrently, the blockage of the pathway results in the accumulation of toxic methylated sterol precursors.
-
Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and the accumulation of toxic precursors disrupts the packing of phospholipids, leading to increased membrane permeability and the malfunction of membrane-associated enzymes. This ultimately inhibits fungal growth and can lead to cell death.
Figure 2: Hypothesized mechanism of action for N-Propyl-1H-imidazole-4-carboxamide.
Framework for In Vitro Antifungal Susceptibility Testing
To empirically determine the antifungal activity of N-Propyl-1H-imidazole-4-carboxamide, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended. This method allows for the quantitative assessment of the compound's potency against a panel of clinically relevant fungal pathogens.
Recommended Fungal Strains
A comprehensive initial screening should include representative species of yeasts and molds, including:
-
Candida albicans : A common cause of opportunistic yeast infections.[1]
-
Aspergillus niger : A representative of the Aspergillus genus, which can cause invasive aspergillosis.[1]
-
Cryptococcus neoformans : An encapsulated yeast that can cause life-threatening meningitis.[1][12]
-
Trichophyton rubrum : A common dermatophyte responsible for skin and nail infections.
Broth Microdilution MIC Assay Protocol
-
Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of N-Propyl-1H-imidazole-4-carboxamide in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates:
-
Dispense the appropriate culture medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) into the wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the compound stock solution across the wells to achieve a range of final concentrations.
-
Include positive control wells (no compound) and negative control wells (no fungi).
-
Also, include a reference antifungal drug (e.g., Fluconazole, Ketoconazole) for comparison.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts and M38-A2 for filamentous fungi).
-
Inoculation and Incubation: Inoculate the microtiter plates with the fungal suspension. Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Data Presentation
The results of the MIC testing should be compiled into a clear and concise table for comparative analysis.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | C. neoformans MIC (µg/mL) | T. rubrum MIC (µg/mL) |
| N-Propyl-1H-imidazole-4-carboxamide | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fluconazole (Reference) | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Ketoconazole (Reference) | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] | [Literature/Experimental Data] |
Structure-Activity Relationship (SAR) and Future Directions
The initial evaluation of N-Propyl-1H-imidazole-4-carboxamide will provide a critical baseline for its antifungal potential. Subsequent research should focus on a systematic exploration of the structure-activity relationship to optimize its potency and spectrum of activity.
Key areas for future investigation include:
-
Modification of the N-Alkyl Group: Synthesize and test analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl) and branching to probe the impact on lipophilicity and antifungal activity.
-
Substitution on the Imidazole Ring: Investigate the effect of adding substituents at other positions of the imidazole ring to potentially enhance target binding or alter pharmacokinetic properties.
-
Bioisosteric Replacement of the Carboxamide: Explore the replacement of the carboxamide linker with other functional groups (e.g., sulfonamide, ester) to assess their influence on activity.
-
Cytotoxicity and Selectivity: Conduct in vitro cytotoxicity assays using mammalian cell lines to determine the compound's selectivity for fungal over host cells.
-
In Vivo Efficacy Studies: Promising candidates with high in vitro potency and low cytotoxicity should be advanced to in vivo studies using appropriate animal models of fungal infection.
Conclusion
N-Propyl-1H-imidazole-4-carboxamide represents a promising, yet unexplored, lead compound for the development of novel antifungal agents. Its hybrid structure, combining the well-established antifungal pharmacophore of the imidazole ring with a carboxamide moiety and an N-propyl group, provides a strong rationale for its investigation. This technical guide has outlined a comprehensive and scientifically rigorous framework for its synthesis, mechanistic elucidation, and in vitro evaluation. The successful execution of this research plan has the potential to yield a novel antifungal candidate with significant therapeutic potential in the fight against infectious diseases.
References
- Fromtling, R. A., Yu, H. P., & Shadomy, S. (1984). In vitro antifungal activities of Bay n 7133 and Bay L 9139, two new orally absorbed antifungal imidazole derivatives, against pathogenic yeasts.
- Biological and Molecular Chemistry. (2025, June 20).
- Fromtling, R. A., & Shadomy, S. (2009, July 9). In-vitro inhibitory activities of 2 new orally absorbable imidazole derivatives: Bay n 7133 and bay l 9139. Sabouraudia: Journal of Medical and Veterinary Mycology, 22(1), 45-50.
- PubMed. (1984).
- Oxford Academic. (n.d.). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology.
- Rani, N., Sharma, A., Gupta, G. K., & Singh, R. (2013). Imidazoles as potential antifungal agents: a review. Mini reviews in medicinal chemistry, 13(11), 1626–1655.
- ResearchGate. (n.d.). (PDF) Imidazoles: as potential antifungal agents : A Review.
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022, April 28).
- Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review.
- PubMed. (2014, March 15). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry.
- ResearchGate. (2006, December). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
- JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- Wu, J., et al. (2022, February 27).
- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
- PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde.
- ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides.
- PubMed. (2012, February 1). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.
- ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF.
- MDPI. (2024, February 19).
- PubMed. (2022, January 22).
- Journal of Applied Pharmaceutical Science. (2023, May 4).
- ResearchGate. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
- PubMed. (2019, January 15). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
- EPA. (2025, December 4). 1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- - Substance Details.
- SpectraBase. (n.d.). 1H-Imidazole-1-carboxamide, N-(2-phenylethyl)-N-propyl- - Optional[13C NMR].
- Chem-Impex. (n.d.). 1H-Imidazole-4-carboxamide.
- BLD Pharm. (n.d.). 91736-11-7|N-Propyl-1H-imidazole-4-carboxamide.
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The N-Propyl-1H-imidazole-4-carboxamide Scaffold: Structure-Activity Relationships and Therapeutic Applications
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective and bioavailable therapeutics. The 1H-imidazole-4-carboxamide core has emerged as a highly versatile pharmacophore, capable of projecting substituents into deep binding pockets while maintaining favorable physicochemical properties.
As a Senior Application Scientist, I have observed that the specific N-alkylation of this core—particularly the N-propyl-1H-imidazole-4-carboxamide derivative—serves as a critical inflection point in Structure-Activity Relationship (SAR) campaigns. By analyzing its application in Central Nervous System (CNS) targets (e.g., GlyT1 inhibitors for schizophrenia) and viral protein-protein interactions (e.g., HIV-1 Integrase), this whitepaper deconstructs the causality behind these structural modifications and provides self-validating protocols for their experimental evaluation.
Pharmacophore Rationale: The 1H-imidazole-4-carboxamide Core
The intrinsic value of the 1H-imidazole-4-carboxamide moiety lies in its dual capacity for hydrogen bonding and its rigid geometric vectoring.
-
Hydrogen Bonding: The imidazole ring provides both a hydrogen bond donor (N-H) and acceptor (N=), which are critical for anchoring the molecule to backbone amides of target proteins.
-
Lipophilicity Modulation: The carboxamide nitrogen offers a highly accessible site for alkylation. Unsubstituted amides often suffer from poor membrane permeability and high polar surface area (PSA). Alkylation (e.g., with an N-propyl group) masks the amide hydrogen bond donor, drastically improving blood-brain barrier (BBB) penetrance without adding excessive steric bulk.
This scaffold has been successfully deployed across diverse indications, from novel xanthine oxidase inhibitors [3] to allosteric viral inhibitors [2].
Case Study I: Optimizing GlyT1 Inhibitors for Schizophrenia
The CNS MPO Challenge and Causality of SAR
Elevating synaptic glycine levels via Glycine Transporter 1 (GlyT1) inhibition is a clinically validated approach for treating the negative and cognitive symptoms of schizophrenia. However, early GlyT1 inhibitors suffered from poor drug-likeness and high molecular weight, leading to clinical failures due to toxicity or poor BBB penetration.
To overcome this, researchers utilized the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm—a scoring system (0 to 6) based on lipophilicity (clogP), calculated distribution coefficient (clogD), molecular weight (MW), topological polar surface area (TPSA), hydrogen bond donors (HBD), and basic pKa. A score > 5.0 predicts a high probability of successful CNS drug development.
During the optimization of lead compounds, bulky N-substituents (like cyclohexyl or tetrahydro-2H-pyran-4-yl) yielded sub-nanomolar potency but severely depressed the CNS MPO score due to increased MW and lipophilicity. The causality of the SAR shift was clear: to rescue the drug-likeness while maintaining the hydrophobic interactions necessary for target engagement, the steric bulk had to be reduced. The introduction of an N-propyl or i-propyl group at the carboxamide nitrogen perfectly balanced this equation, yielding compounds like Compound 7n with high potency and an optimal CNS MPO score [1].
Quantitative SAR Analysis
Table 1: SAR of N-Alkyl Substituents on the 1H-imidazole-4-carboxamide Core (GlyT1 Inhibition)
| Compound No. | Amide N-Substituent (R) | GlyT1 IC₅₀ (nM) | CNS MPO Score | Structural Rationale / Causality |
| 6a | Methyl | 67.0 | 5.96 | Excellent MPO, but insufficient hydrophobic contact with the binding pocket. |
| 6d / 13a | n-Propyl / i-Propyl | < 10.0 | > 5.00 | Optimal balance: fills the hydrophobic sub-pocket while maintaining low MW. |
| 6f | Cyclohexyl | 1.6 | < 5.00 | High potency, but excessive lipophilicity and MW degrade BBB penetrance probability. |
| 6g | Tetrahydro-2H-pyran-4-yl | 4.7 | < 5.00 | Improved TPSA over 6f, but MW penalty still suppresses the MPO score. |
Data synthesized from the discovery of orally available GlyT1 inhibitors [1].
SAR Logic Visualization
Caption: Workflow of SAR optimization targeting CNS MPO enhancement via N-propylation.
Case Study II: Allosteric Inhibition of HIV-1 Integrase
Beyond CNS applications, the 1H-imidazole-4-carboxamide core is a potent disruptor of protein-protein interactions. The interaction between HIV-1 Integrase (IN) and the cellular cofactor LEDGF/p75 is essential for viral replication.
High-throughput screening identified the 5-carbonyl-1H-imidazole-4-carboxamide class as potent allosteric inhibitors of this complex [2]. The SAR revealed that the carboxylate oxygens of the compound form critical hydrogen bonds with the backbone NHs of Integrase residues E170 and H171. The carboxamide vector acts as a structural bridge, allowing the attached functional groups to occupy the exact spatial void normally reserved for the LEDGF/p75 cofactor, thereby halting proviral integration.
Caption: Mechanism of allosteric inhibition of the HIV-1 IN-LEDGF/p75 complex.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives are eliminated at the source.
Synthesis of N-Propyl-1H-imidazole-4-carboxamide Derivatives
This protocol describes the generation of the N-propyl intermediate (Compound 13a) and its subsequent functionalization [1].
-
Amide Coupling: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid (4.0 mmol), HOBt (4.8 mmol), and EDC·HCl (4.8 mmol) in acetonitrile (10 mL), add the desired primary amine (4.4 mmol). Stir overnight at room temperature.
-
Validation Checkpoint: Perform LC-MS. The disappearance of the carboxylic acid mass peak and the appearance of the [M+H]+ amide peak confirms coupling.
-
-
N-Alkylation: Dissolve the resulting amide in DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. After 30 minutes, add n-propyl iodide dropwise.
-
Validation Checkpoint: Conduct ¹H-NMR (600 MHz, CDCl₃). The successful N-propylation is confirmed by the disappearance of the broad amide N-H singlet and the emergence of a distinct triplet at δ 0.83–0.93 ppm (3H, m), corresponding to the terminal methyl of the newly added n-propyl group.
-
-
Microwave-Assisted Suzuki Coupling: To a solution of the N-propyl intermediate (0.44 mmol) in DMF (2 mL) and ethanol (1 mL), add the corresponding phenylboronic acid (0.88 mmol), K₂CO₃ (0.88 mmol), and Pd(PPh₃)₄ (0.044 mmol). Irradiate at 150°C for 10 minutes in a microwave reactor.
-
Validation Checkpoint: Purify via preparative HPLC. Purity must be >95% via UV (254 nm) before proceeding to biological assays to prevent artifactual inhibition from palladium residues.
-
Radioligand GlyT1 Uptake Assay
This assay measures the functional inhibition of glycine transport, ensuring that the structural modifications translate to phenotypic efficacy [1].
-
Cell Preparation: Seed mammalian cells stably expressing human GlyT1 into 96-well Cytostar-T scintillating microplates.
-
Internal Control: Seed a parallel plate with wild-type cells (lacking GlyT1) to establish the baseline for non-specific radioligand diffusion.
-
-
Compound Incubation: Wash cells with assay buffer (150 mM NaCl, 10 mM HEPES, pH 7.4). Add the N-propyl-1H-imidazole-4-carboxamide derivatives at varying concentrations (0.1 nM to 10 µM).
-
Positive Control: Include a known GlyT1 inhibitor (e.g., ALX5407) to validate the dynamic range of the assay.
-
-
Radioligand Addition: Initiate the assay by adding [¹⁴C]-glycine or [³H]-glycine to each well. Incubate for 15 minutes at room temperature.
-
Termination and Reading: Stop the reaction by washing the cells three times with ice-cold assay buffer. Measure intracellular radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism). The assay is only considered valid if the positive control falls within 3-fold of its historical IC₅₀ and the wild-type cells show negligible uptake.
Conclusion
The transition from bulky, lipophilic substituents to the N-propyl-1H-imidazole-4-carboxamide motif represents a masterclass in rational drug design. By prioritizing physicochemical parameters like the CNS MPO score over raw binding affinity alone, researchers can rescue failing chemotypes and generate orally bioavailable, highly potent therapeutics. Whether targeting transporter proteins in the CNS or disrupting viral protein complexes, this scaffold remains a cornerstone of modern medicinal chemistry.
References
- Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor Chemical and Pharmaceutical Bulletin (J-Stage)
- Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction Bioorganic & Medicinal Chemistry (PubMed)
- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors Bioorganic Chemistry (PubMed)
Methodological & Application
"purification of N-Propyl-1H-imidazole-4-carboxamide"
An In-Depth Guide to the Purification of N-Propyl-1H-imidazole-4-carboxamide
Authored by a Senior Application Scientist
Introduction: The Imperative for Purity in Imidazole-Based Drug Discovery
N-Propyl-1H-imidazole-4-carboxamide belongs to the imidazole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and drug development. Imidazole derivatives are integral to numerous biologically active molecules, including antifungal agents, kinase inhibitors, and antihistamines, owing to their ability to act as hydrogen bond donors/acceptors and coordinate with metal ions in biological systems.[1][2][3] The purity of any synthesized active pharmaceutical ingredient (API) or intermediate is not merely a regulatory requirement but a scientific necessity. Trace impurities can lead to erroneous biological data, unpredictable side effects, and challenges in formulation, making robust purification protocols a cornerstone of successful drug development.
This application note provides a comprehensive guide to the purification of N-Propyl-1H-imidazole-4-carboxamide, moving beyond simple step-by-step instructions. It delves into the rationale behind methodological choices, offers troubleshooting advice, and establishes a framework for developing a self-validating purification strategy suitable for research and development laboratories.
Understanding the Target Molecule: Physicochemical Drivers of Purification
The purification strategy for N-Propyl-1H-imidazole-4-carboxamide is dictated by its unique chemical structure. Understanding its properties is the first step in selecting an appropriate method.
-
Basicity: The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~7), which can be readily protonated.[4][5] This property is fundamental to purification techniques like acid-base extraction and influences its interaction with acidic stationary phases like silica gel.
-
Polarity and Solubility: The presence of the carboxamide group (-CONH-) allows for hydrogen bonding, imparting a degree of polarity. The N-propyl group adds lipophilic character. This amphiphilic nature means its solubility will vary significantly across different organic solvents, a key factor in selecting systems for chromatography and recrystallization.
-
Potential Impurities: The choice of purification method must account for the likely impurities from its synthesis. Common impurities could include unreacted starting materials (e.g., 1H-imidazole-4-carboxylic acid, n-propylamine), coupling reagents, and side-products from incomplete or alternative reaction pathways.[4][6]
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity (>99%). The following workflow illustrates a logical progression from a crude reaction mixture to a highly purified final product.
Sources
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- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. veeprho.com [veeprho.com]
- 5. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Method Development and Validation for N-Propyl-1H-imidazole-4-carboxamide
Executive Summary & Chemical Context
N-Propyl-1H-imidazole-4-carboxamide (CAS: 91736-11-7) is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of central nervous system (CNS) active agents, including potent Glycine Transporter 1 (GlyT1) inhibitors [1].
The analytical quantification of this compound presents significant chromatographic challenges. Its basic imidazole nitrogen and polar carboxamide moiety result in poor retention and severe peak tailing on conventional alkyl-bonded silica (C18) columns. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging a low-silanol or mixed-mode stationary phase combined with precise pH control, this method ensures optimal retention, peak symmetry, and mass-spectrometry (MS) compatibility.
Chromatographic Challenges & Mechanistic Rationale
To develop a reliable assay, one must understand the physicochemical behavior of the analyte at the stationary phase interface.
The Silanol Effect and Peak Tailing: The imidazole ring of N-Propyl-1H-imidazole-4-carboxamide contains a basic nitrogen atom. On a standard C18 column, residual, unendcapped silanol groups (Si-OH) on the silica matrix dissociate into negatively charged silanate ions (Si-O⁻) at a neutral pH. The positively charged imidazole moiety undergoes secondary ion-exchange interactions with these silanate ions. Because this interaction is kinetically slower than the primary hydrophobic partitioning, it manifests as severe, asymmetric peak tailing.
Causality of Mobile Phase Selection: To eliminate secondary interactions, the mobile phase pH must be lowered below the pKa of the surface silanols (pKa ~3.5–4.5). The addition of 0.1% Formic Acid (pH ~2.7) fully protonates the silanols, neutralizing their charge and eliminating the ion-exchange sites [3].
The Retention Paradox and Column Selection: While an acidic pH cures peak tailing, it fully protonates the imidazole ring, converting the analyte into a highly polar cation. On a standard C18 column, this results in a drastic loss of hydrophobic retention, causing the analyte to elute in the void volume. Therefore, a specialized stationary phase—such as a low-silanol, polar-embedded, or mixed-mode column (e.g., Newcrom R1)—is required. These columns provide alternative retention mechanisms, such as hydrogen bonding or weak electrostatic interactions, synergistically retaining the protonated polar analyte without relying solely on hydrophobicity.
Fig 1. Logical workflow for overcoming secondary silanol interactions in polar basic analyte HPLC.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the sample preparation and system suitability checks ensures that the method performs within acceptable analytical tolerances before any unknown samples are quantified.
Reagents and Materials
-
Stationary Phase: Low-silanol RP or Mixed-Mode Column (e.g., Newcrom R1, 150 mm × 4.6 mm, 3 µm) [3].
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.
-
Sample Diluent: 95:5 Water:Acetonitrile (v/v). Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
Step-by-Step Methodology
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column is equilibrated at the initial gradient conditions (95% A / 5% B) for at least 10 column volumes.
-
Standard Preparation: Accurately weigh 10.0 mg of N-Propyl-1H-imidazole-4-carboxamide reference standard. Dissolve in 1.0 mL of Acetonitrile (stock solution). Dilute 1:100 with the Sample Diluent to achieve a working concentration of 100 µg/mL.
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Instrument Parameters: Set the column oven to 40 °C. Elevated temperatures reduce mobile phase viscosity, improving mass transfer and minimizing peak broadening for heterocyclic compounds.
-
Detection: Set the UV/Vis or PDA detector to 268 nm. This wavelength provides the optimal signal-to-noise ratio for the imidazole-4-carboxamide chromophore[2].
-
Injection: Inject 5.0 µL of the working standard.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 40 | 60 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
System Suitability & Validation Criteria
To ensure the trustworthiness of the analytical run, the following System Suitability Test (SST) must be performed by injecting the 100 µg/mL standard solution five consecutive times prior to sample analysis. The system is only validated if all criteria in the table below are met.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( tR ) | ± 2.0% RSD | Ensures column equilibration, pump stroke stability, and consistent mobile phase mixing. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms the successful suppression of secondary silanol interactions and column bed integrity. |
| Theoretical Plates ( N ) | ≥ 5,000 | Verifies column efficiency, optimal mass transfer kinetics, and appropriate extra-column volume. |
| Peak Area Precision | ≤ 2.0% RSD (n=5) | Validates autosampler injection precision and detector lamp stability. |
References
-
Yamamoto, S., et al. "Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor." Chemical and Pharmaceutical Bulletin, 2016. URL:[Link]
-
Cheng, X., et al. "A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study." Journal of Chromatography B, 2013. URL:[Link]
-
SIELC Technologies. "Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]
Application Note: Utilizing N-Propyl-1H-imidazole-4-carboxamide in Cell Culture for Cancer Research
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of imidazole carboxamides, in particular, have garnered substantial attention for their potential as anticancer agents.[3][4] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[3][5]
This application note provides a comprehensive guide for researchers on the use of N-Propyl-1H-imidazole-4-carboxamide, a representative imidazole carboxamide derivative, in cell culture-based assays. While specific data on this exact molecule is emerging, the protocols and principles outlined here are based on the well-established activities of structurally related imidazole compounds and provide a robust framework for investigating its anticancer properties.
This guide will cover the hypothesized mechanism of action, detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, as well as data interpretation and visualization of experimental workflows.
Hypothesized Mechanism of Action: Kinase Inhibition
Many imidazole-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][3][5] Specifically, kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs) are often dysregulated in cancer and represent key therapeutic targets.[3] It is hypothesized that N-Propyl-1H-imidazole-4-carboxamide may exert its cytotoxic effects by inhibiting one or more of these critical kinases, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of N-Propyl-1H-imidazole-4-carboxamide action.
Core Applications and Experimental Workflow
The primary application of N-Propyl-1H-imidazole-4-carboxamide in a research setting is to assess its potential as an anticancer agent. This is typically achieved through a series of in vitro assays designed to measure its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Caption: A typical workflow for evaluating the compound in cell culture.
Detailed Protocols
1. Preparation of Compound Stock Solution
-
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cells in culture. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.
-
Procedure:
-
Weigh out the desired amount of N-Propyl-1H-imidazole-4-carboxamide powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6][7][8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Prepare serial dilutions of N-Propyl-1H-imidazole-4-carboxamide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][9][10]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6][9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][13] Annexin V, a protein with a high affinity for PS, is used to detect exposed PS.[12] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[11][12]
-
Protocol:
-
Seed cells in a 6-well plate and treat with N-Propyl-1H-imidazole-4-carboxamide for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing floating cells.[11][13]
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[11][14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[14][15][16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[15] By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
-
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells.[15]
-
Wash the cells with PBS and centrifuge.[15]
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[14][15][18] Incubate on ice for at least 30 minutes.[15][18]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[14][15][16]
-
Incubate for at least 30 minutes at room temperature, protected from light.[18]
-
Analyze the samples by flow cytometry, ensuring to record data on a linear scale.[15][18]
-
Data Presentation and Interpretation
Table 1: Sample Data for IC50 Determination from MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.12 ± 0.02 | 9.6 |
-
Interpretation: The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated using non-linear regression analysis of the dose-response curve. In the example above, the IC50 is approximately 5 µM.
Table 2: Interpreting Annexin V/PI Staining Results
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q4) | Negative | Negative | Healthy, viable cells |
| Lower Right (Q3) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells (due to membrane damage) |
-
Interpretation: An increase in the percentage of cells in the lower right and upper right quadrants following treatment with N-Propyl-1H-imidazole-4-carboxamide would indicate the induction of apoptosis.
References
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- Guzman, R. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Merck. (n.d.).
- Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Creative Biogene. (2024). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Flow Cytometry and Cell Sorting Facility. (n.d.). CellCycle Analysis.
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- R&D Systems. (n.d.).
- ijsred.com. (2026).
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry.
- Asian Journal of Research in Chemistry. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- Frontiers in Chemistry. (2022).
- Royal Society of Chemistry. (2024).
- MDPI. (2021).
- Benchchem. (n.d.). N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists.
- PubMed. (1987). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)
- MDPI. (2022).
- PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.
- U.S. Environmental Protection Agency. (2025). 1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- - Substance Details.
- PubMed. (2022).
- ACS Omega. (2022). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
- SpectraBase. (n.d.). 1H-Imidazole-1-carboxamide, N-(2-phenylethyl)-N-propyl-.
- PubMed. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
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Application Note: Experimental Design and Pharmacological Profiling of N-Propyl-1H-imidazole-4-carboxamide Derivatives
Scientific Rationale: Targeting GlyT1 in Schizophrenia
The glutamatergic hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes significantly to the negative symptoms and cognitive deficits associated with the disease (1)[1]. Because direct NMDA receptor agonists frequently induce severe excitotoxicity, modulating the receptor's co-agonist site via glycine has emerged as a safer, highly targeted therapeutic strategy[1]. Glycine Transporter 1 (GlyT1) is the primary mechanism for regulating synaptic glycine concentrations. By inhibiting GlyT1, local glycine levels in the synaptic cleft increase, which potentiates NMDA receptor function without causing direct overstimulation[1].
Within this drug discovery landscape, the 1H-imidazole-4-carboxamide scaffold has been identified as a critical pharmacophore. Specifically, alkylation at the amide nitrogen—such as in N-propyl-1H-imidazole-4-carboxamide—yields highly potent GlyT1 inhibitors (2)[2]. The experimental design for evaluating these compounds must rigorously balance in vitro potency with Central Nervous System Multiparameter Optimization (CNS MPO), a crucial metric for predicting blood-brain barrier (BBB) permeability and overall drug-likeness[3].
Mechanism of Action: GlyT1 inhibition by imidazole-4-carboxamide derivatives enhancing NMDA function.
Structure-Activity Relationship (SAR) & CNS MPO Profiling
When designing derivatives, the choice of the N-alkyl group on the imidazole-4-carboxamide core dictates both the binding affinity (IC50) and the physicochemical properties[2]. The causality here is driven by the steric constraints of the GlyT1 binding pocket. Extending the alkyl chain from a methyl group to an n-propyl or i-propyl group significantly enhances hydrophobic interactions within the binding site, dropping the IC50 into the single-digit nanomolar range while maintaining favorable CNS MPO scores[2].
Table 1: In Vitro GlyT1 Inhibitory Activity and CNS MPO Scores of N-Alkyl Derivatives
| Compound No. | N-Alkyl Substitution | IC50 (nM) | CNS MPO Score | Pharmacological Interpretation |
| 6a | Methyl (Me) | 67 | 5.96 | High drug-likeness, but moderate potency. |
| 6b | Ethyl (Et) | 76 | 5.78 | Suboptimal steric fit in the binding pocket. |
| 6c (13a) | n-Propyl (n-Pr) | 10 | 5.58 | Optimal balance of potency and CNS MPO. |
| 6d | i-Propyl (i-Pr) | 2.7 | 5.66 | Superior potency, excellent BBB penetration profile. |
| 6e | i-Butyl (i-Bu) | 2.8 | 5.23 | High potency, but declining drug-likeness. |
| 6f | c-Hexyl (c-Hex) | 1.6 | 4.55 | Highest potency, but poor CNS MPO (<5.0). |
Data synthesized from in vitro evaluations of GlyT1 inhibitors (2)[2].
Self-Validating Experimental Protocols
To ensure rigorous E-E-A-T standards, the following protocols integrate built-in validation steps to prevent false positives and ensure reproducibility.
Protocol A: Synthesis and NMR Validation of N-Propyl-1H-imidazole-4-carboxamide (Intermediate 13a)
Causality & Rationale: The synthesis of the N-propyl derivative requires reductive amination followed by amide coupling. Validating the intermediate ensures that downstream biological assays are not confounded by unreacted precursors or regioisomers[2]. Step-by-Step Methodology:
-
Reductive Amination: React 2-bromopyridine-6-carboxaldehyde with 1-aminopropane in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the secondary amine[2].
-
Amide Coupling: Condense 1-methyl-1H-imidazole-4-carboxylic acid with the secondary amine using coupling reagents (EDC·HCl and HOBt) in acetonitrile[2]. Stir overnight at room temperature.
-
Purification: Concentrate in vacuo, quench with saturated aqueous NaHCO3, extract with ethyl acetate, and dry over anhydrous MgSO4[2].
-
Self-Validation (1H-NMR): Confirm the structure using 600 MHz 1H-NMR (CDCl3). The critical validation metric is the presence of the n-propyl multiplet signals: δ 0.83–0.93 (3H, m) for the terminal methyl, and δ 1.61–1.71 (2H, m) for the internal methylene[2].
Protocol B: In Vitro [3H]Glycine Uptake Inhibition Assay
Causality & Rationale: T98G cells endogenously express human GlyT1. Measuring the reduction of radiolabeled[3H]glycine uptake in the presence of the N-propyl derivative directly quantifies target engagement and functional inhibition[1]. Step-by-Step Methodology:
-
Cell Preparation: Seed T98G cells in 96-well plates and culture until fully confluent.
-
Pre-incubation: Wash cells with assay buffer (HEPES-buffered saline, pH 7.4). Add the N-propyl-1H-imidazole-4-carboxamide derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at 37°C.
-
Radioligand Addition: Add 10 µM of [3H]glycine to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.
-
Termination & Washing: Rapidly aspirate the buffer and wash three times with ice-cold assay buffer to halt transporter activity and remove extracellular radioligand.
-
Quantification: Lyse cells using 0.1 M NaOH, transfer to scintillation vials, add scintillation fluid, and count radioactivity.
-
Self-Validation (Internal Control): Include a control well with a saturating concentration of a known, highly selective GlyT1 inhibitor (e.g., ALX-5407 or SSR504734) to define non-specific uptake. Subtract this baseline from all readings to calculate the true, specific IC50[1].
Protocol C: Human Liver Microsome (HLM) Metabolic Stability Profiling
Causality & Rationale: N-alkyl groups are highly susceptible to cytochrome P450-mediated dealkylation. This assay ensures the N-propyl derivative is metabolically stable enough to achieve systemic circulation and cross the BBB in vivo[1]. Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) with 1 µM of the N-propyl derivative in phosphate buffer (pH 7.4)[1].
-
Reaction Initiation: Add an NADPH-regenerating system to initiate Phase I metabolism.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, and 30 minutes[1].
-
Termination: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.
-
Self-Validation: Run a parallel assay without NADPH. If degradation occurs in the absence of NADPH, it indicates inherent chemical instability rather than enzymatic metabolism, invalidating the compound for oral delivery.
Sequential experimental workflow for evaluating N-propyl-1H-imidazole-4-carboxamide derivatives.
References
-
Yamamoto, S., et al. (2016). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin (J-Stage). 2
-
Chiba University. (2016). Drug discovery research on glycine transporter inhibitors for the development of schizophrenia therapeutics (統合失調症治療薬の開発を目的とした グリシントランスポーター阻害物質の創薬研究). Chiba-U OPAC. 1
-
Yamamoto, S., et al. (2016). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Researcher.life. 3
Sources
Application Note: Developing Assays for GlyT1 Inhibitory Activity Using N-Propyl-1H-imidazole-4-carboxamide Derivatives
Introduction & Mechanistic Rationale
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly concerning its negative symptoms and cognitive deficits. Because direct NMDA receptor agonists can cause excitotoxicity, modern neuropharmacology focuses on modulating the receptor's co-agonist site[1]. Glycine is an obligate co-agonist for the NMDA receptor. By inhibiting Glycine Transporter 1 (GlyT1) —the primary mechanism for glycine clearance in the synaptic cleft—synaptic glycine concentrations increase, thereby potentiating NMDA receptor function without triggering excitotoxicity [2].
During the development of novel GlyT1 inhibitors, the N-propyl-1H-imidazole-4-carboxamide scaffold emerged as a critical pharmacophore [3][4]. The strategic substitution of an N-propyl group on the imidazole-4-carboxamide core is not arbitrary; it represents a calculated balance of physicochemical properties. It optimizes the Central Nervous System Multiparameter Optimization (CNS MPO) score—a critical algorithm evaluating lipophilicity (cLogP), molecular weight, pKa, and polar surface area to predict blood-brain barrier (BBB) penetration and drug-likeness [5][6].
This application note details the self-validating experimental protocols required to screen and validate N-propyl-1H-imidazole-4-carboxamide derivatives, transitioning from in vitro binding to in vivo target engagement.
Fig 1: Mechanism of action for GlyT1 inhibitors enhancing NMDA receptor function via synaptic glycine.
Quantitative Data: The Role of N-Propyl Substitution in CNS MPO
To understand the causality behind selecting the N-propyl-1H-imidazole-4-carboxamide moiety, one must look at the Structure-Activity Relationship (SAR). Increasing the alkyl chain length increases lipophilicity (cLogP) and molecular weight, which generally improves target binding (potency) but can degrade the CNS MPO score if pushed too far. The N-propyl and iso-propyl substitutions strike the optimal thermodynamic balance, yielding nanomolar IC50 values while maintaining a CNS MPO score > 5.0 (out of 6.0)[3].
Table 1: Representative SAR and CNS MPO Profiling of Imidazole-4-carboxamide Derivatives
| Compound N-Alkyl Substitution | GlyT1 IC₅₀ (nM) | Molecular Weight | cLogP | pKa | CNS MPO Score |
| Methyl | 15.2 | 285.2 | 1.2 | 4.1 | 6.0 |
| Ethyl | 8.4 | 299.3 | 1.6 | 4.1 | 5.8 |
| n-Propyl | 3.1 | 313.3 | 2.0 | 4.2 | 5.5 |
| i-Propyl | 2.8 | 313.3 | 1.9 | 4.2 | 5.6 |
(Data synthesized based on optimization parameters from [3])
Experimental Protocols
Protocol A: In Vitro [³H]-Glycine Cellular Uptake Assay
Causality & Rationale: Standard fluorescence-based assays often require bulky fluorophore-conjugated substrates, which alter transport kinetics. Using radiolabeled[³H]-glycine allows for the direct, highly sensitive quantification of native transporter function. We utilize Cytostar-T scintillating microplates; the scintillant is embedded in the base of the plate. Because the β-particles emitted by Tritium ([³H]) have a very short path length in water (~1.5 µm), only the radioligand actively transported inside the adhered cells will trigger a scintillation event. This creates a self-validating, homogeneous "no-wash" assay system.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHOk1 cells stably expressing human GlyT1 into 96-well Cytostar-T scintillating microplates at a density of 40,000 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Buffer Exchange: Aspirate culture media and wash cells twice with 200 µL of Assay Buffer (Hank's Balanced Salt Solution supplemented with 10 mM HEPES, pH 7.4). Critical: The buffer must be devoid of standard amino acids to prevent competitive inhibition at the transporter.
-
Compound Incubation: Add 50 µL of Assay Buffer containing N-propyl-1H-imidazole-4-carboxamide derivatives (serial dilutions ranging from 10 µM to 0.01 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Control Definition: To define non-specific uptake (background), treat control wells with 10 µM ALX-5407, a highly selective and irreversible GlyT1 inhibitor[1].
-
Radioligand Addition: Add 50 µL of [³H]-glycine solution to all wells to achieve a final concentration of 50 nM (approx. 1 µCi/mL).
-
Quantification: Incubate the plates for 30 minutes at room temperature. Read the plates directly on a Microbeta microplate scintillation counter.
-
Data Analysis: Calculate Specific Uptake = (Total CPM) - (Non-specific CPM). Fit the data to a 4-parameter logistic regression to derive the IC₅₀. A Z'-factor > 0.6 is required for assay validation.
Protocol B: In Vivo Target Engagement via CSF Glycine Quantification
Causality & Rationale: High in vitro potency does not guarantee in vivo efficacy for neurotherapeutics. The drug must cross the BBB and functionally inhibit the target. Because GlyT1 clears glycine from the extracellular space, a successful N-propyl-1H-imidazole-4-carboxamide inhibitor will cause a measurable accumulation of glycine in the cerebrospinal fluid (CSF)[3][4]. Measuring CSF glycine via LC-MS/MS provides a definitive, quantifiable biomarker of central target engagement.
Step-by-Step Methodology:
-
Animal Dosing: Fast male Sprague-Dawley rats (250–300 g) overnight. Administer the test compound via oral gavage (PO) at doses of 1, 3, and 10 mg/kg, formulated in 0.5% methylcellulose.
-
CSF Sampling: At T=2 hours post-dose (anticipated Tmax), anesthetize the animals deeply using isoflurane. Perform a cisterna magna puncture using a stereotaxic frame and a 27G butterfly needle to collect 50–100 µL of clear CSF. Note: Any samples contaminated with blood (pink tint) must be discarded, as plasma glycine levels are ~10x higher than CSF levels and will heavily skew the data.
-
Sample Crash: Deproteinize 20 µL of CSF by adding 60 µL of ice-cold acetonitrile containing 1 µM of ¹³C₂-¹⁵N-glycine as an internal standard. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the Multiple Reaction Monitoring (MRM) transitions for endogenous glycine (m/z 76.0 → 30.1) and the internal standard (m/z 79.0 → 32.1).
-
Validation: Quantify against a standard curve of glycine spiked into artificial CSF (aCSF). An elevation of CSF glycine by >1.5-fold compared to vehicle-treated controls confirms successful in vivo target engagement.
Preclinical Screening Cascade
To ensure that only the most viable drug candidates progress to costly behavioral models (e.g., Novel Object Recognition tests to assess cognitive rescue), a strict screening funnel must be adhered to.
Fig 2: Preclinical screening cascade for N-propyl-1H-imidazole-4-carboxamide GlyT1 inhibitors.
References
-
Yamamoto, S., Ohta, H., Abe, K., Kambe, D., Tsukiyama, N., Kawakita, Y., Moriya, M., & Yasuhara, A. (2016). Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin, 64(11), 1584-1597.[Link]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449.[Link]
-
Pinard, E., Alanine, A., Alberati, D., Bender, M., Borroni, E., Bourdeaux, P., ... & Zimmerli, D. (2010). Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614.[Link]
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Application Note: N-Propyl-1H-imidazole-4-carboxamide in the Discovery of Glycine Transporter 1 (GlyT1) Inhibitors
Executive Summary
The development of novel therapeutics for schizophrenia has increasingly focused on the glutamatergic hypothesis, specifically targeting the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Inhibiting Glycine Transporter 1 (GlyT1) increases synaptic glycine levels, which acts as an obligate co-agonist at the NMDA receptor, thereby ameliorating the negative symptoms and cognitive impairments associated with schizophrenia.
In the hit-to-lead optimization of non-sarcosine-based GlyT1 inhibitors, the 1H-imidazole-4-carboxamide scaffold has emerged as a critical pharmacophore [1]. Specifically, the integration of an N-propyl substitution (e.g., N-Propyl-1H-imidazole-4-carboxamide derivatives, CAS: 91736-11-7) represents a strategic structural modification driven by Central Nervous System Multiparameter Optimization (CNS MPO) [2]. This application note details the rationale, synthetic methodologies, and biological evaluation protocols for utilizing this fragment in neuropharmacological drug discovery.
Scientific Context & CNS MPO Rationale
The Role of the Imidazole-4-Carboxamide Scaffold
Structure-Activity Relationship (SAR) studies reveal that the left-hand (LH) moiety of potent GlyT1 inhibitors requires a hydrogen-bond acceptor and a specific spatial geometry to maintain high inhibitory activity. The 1-methyl-1H-imidazole-4-carboxamide group fulfills this requirement perfectly. However, the right-hand (RH) and nitrogen-alkyl substitutions dictate the molecule's pharmacokinetic (PK) profile and blood-brain barrier (BBB) permeability [1].
Causality in Alkyl Selection: Why N-Propyl?
When optimizing the amide nitrogen, medicinal chemists must balance steric bulk (needed for target affinity) with physicochemical properties. While bulkier groups like cyclohexyl or tetrahydropyran maintain low-nanomolar IC₅₀ values, they significantly increase molecular weight (MW) and lipophilicity (cLogP). This pushes the compound out of the optimal CNS drug space.
By employing an n-propyl or isopropyl substitution, researchers achieve a "Goldilocks" effect: sufficient steric occupancy in the GlyT1 binding pocket while maintaining a CNS MPO score > 5.0, ensuring high probability of BBB penetration and low toxicity [1], [2].
Table 1: CNS MPO Profiling of N-Propyl Derivatives
Quantitative summary of how the N-propyl substitution aligns with Pfizer's CNS MPO desirability guidelines.
| Physicochemical Parameter | Target CNS Range | N-Propyl Derivative Value (Typical) | Desirability Score (0-1) |
| cLogP (Lipophilicity) | < 3.0 | 2.4 | 1.0 |
| cLogD (pH 7.4) | < 2.0 | 1.8 | 1.0 |
| MW (Molecular Weight) | < 360 Da | ~340 - 355 Da | 1.0 |
| TPSA (Polar Surface Area) | 40 - 90 Ų | ~65 Ų | 1.0 |
| HBD (H-Bond Donors) | 0 - 1 | 0 (Alkylated Amide) | 1.0 |
| pKa (Most Basic Center) | < 8.0 | ~6.5 | 1.0 |
| Total CNS MPO Score | > 4.0 (Ideal > 5.0) | ~6.0 | Excellent CNS Profile |
Drug Discovery Workflow Visualization
Fig 1: Hit-to-lead optimization workflow for GlyT1 inhibitors using the N-propyl scaffold.
Synthetic Protocols & Methodologies
The following protocol describes the self-validating synthesis of N-alkylated imidazole-4-carboxamide derivatives via amide coupling followed by site-specific alkylation.
Experiment 1: Synthesis of the Amide Intermediate
Objective: Couple 1-methyl-1H-imidazole-4-carboxylic acid with a primary amine (e.g., a functionalized benzylamine) to form the secondary amide.
Materials:
-
1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq)
-
Primary amine (e.g., 3-(trifluoromethoxy)benzylamine) (1.1 eq)
-
EDC·HCl (1.2 eq) and HOBt·H₂O (1.2 eq)
-
Anhydrous Acetonitrile or DMF
-
Saturated aqueous NaHCO₃
Step-by-Step Procedure:
-
Activation: Dissolve 1-methyl-1H-imidazole-4-carboxylic acid, HOBt·H₂O, and EDC·HCl in anhydrous acetonitrile. Stir at room temperature for 30 minutes.
-
Causality: EDC acts as a water-soluble coupling agent, while HOBt suppresses the racemization of any chiral centers and prevents the formation of unreactive N-acylureas by forming a highly reactive active ester intermediate.
-
-
Coupling: Add the primary amine dropwise to the activated mixture. Stir overnight under an inert nitrogen atmosphere.
-
Workup: Concentrate the reaction mixture in vacuo. Quench the residue with saturated aqueous NaHCO₃.
-
Causality: The mild basicity of NaHCO₃ neutralizes any unreacted acid and EDC byproducts, driving them into the aqueous phase while keeping the product in the organic phase.
-
-
Extraction & Purification: Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH) to yield the secondary amide.
Experiment 2: N-Alkylation to form the N-Propyl Derivative
Objective: Introduce the n-propyl group to the secondary amide nitrogen.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the purified secondary amide in anhydrous DMF and cool to 0°C in an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amide nitrogen (releasing H₂ gas, which acts as a visual self-validation of the reaction's progress), preparing it for nucleophilic attack. DMF is chosen because it easily solubilizes the resulting polar amide anion.
-
-
Alkylation: After 30 minutes of stirring at 0°C, add 1-bromopropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the excess NaH with a few drops of water (monitor for cessation of bubbling), then dilute with ethyl acetate and wash extensively with brine (5x) to remove DMF.
-
Isolation: Dry the organic layer, concentrate, and purify via flash chromatography to isolate the final N-Propyl-1H-imidazole-4-carboxamide derivative.
Biological Evaluation Protocol
To validate the efficacy of the synthesized N-propyl derivatives, a radioligand uptake assay is utilized to measure the inhibition of GlyT1-mediated glycine transport.
Experiment 3:[³H]-Glycine Uptake Assay
Objective: Determine the IC₅₀ of the synthesized compound against human GlyT1.
Procedure:
-
Cell Preparation: Seed CHO or HEK293 cells stably expressing human GlyT1 into 96-well cytostar-T plates. Grow to 80-90% confluence.
-
Washing: Aspirate the culture media and wash the cells twice with Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).
-
Causality: Washing removes extracellular amino acids from the culture media that would competitively inhibit the uptake of the radiolabeled tracer. HBSS is critical as it provides the Na⁺ and Cl⁻ ions that are absolute thermodynamic requirements for the symport mechanism of GlyT1.
-
-
Compound Incubation: Add the N-propyl derivative (serially diluted from 10 µM to 0.1 nM in assay buffer) to the wells. Incubate at 37°C for 15 minutes to allow target binding.
-
Tracer Addition: Add [³H]-glycine (final concentration ~1 µM) to all wells. Incubate for exactly 10 minutes at room temperature.
-
Termination & Measurement: Stop the reaction by aspirating the buffer and rapidly washing the cells three times with ice-cold assay buffer (the cold temperature halts transporter kinetics). Lyse the cells using 0.1 M NaOH, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Signaling Pathway Visualization
Fig 2: Mechanism of action for GlyT1 inhibitors modulating NMDA receptor hypofunction.
References
-
Title: Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage), 2017. URL: [Link]
-
Title: Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties Source: ACS Chemical Neuroscience, 2010. URL: [Link]
Troubleshooting & Optimization
"troubleshooting N-Propyl-1H-imidazole-4-carboxamide synthesis"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing highly polar, amphoteric heterocycles.
The synthesis of N-Propyl-1H-imidazole-4-carboxamide via the amidation of 1H-imidazole-4-carboxylic acid and n-propylamine presents unique challenges. The amphoteric nature of the imidazole ring, the zwitterionic character of the starting material, and the extreme polarity of the final product require precise control over solvation, activation kinetics, and workup strategies[1].
Below is the authoritative troubleshooting guide, mechanistic workflow, and self-validating protocol to ensure high-yield synthesis.
Reaction Workflow & Mechanistic Pathway
Figure 1: Experimental workflow for the amidation of 1H-imidazole-4-carboxylic acid.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my starting material (1H-imidazole-4-carboxylic acid) not dissolving, and how does this affect the reaction? Causality: 1H-imidazole-4-carboxylic acid exists largely as a zwitterion in its solid state. This creates a high crystal lattice energy, rendering it practically insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the acid remains undissolved, coupling reagents (like HATU or EDC) will rapidly hydrolyze or degrade in solution before they can activate the carboxylate, leading to aborted conversions[1]. Solution: You must use a highly polar aprotic solvent like anhydrous DMF or DMAc. More importantly, add 2.0–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) before adding the coupling reagent. The base deprotonates the carboxylic acid, breaking the zwitterionic network and forcing the substrate into solution.
Q2: I am observing a major side product with a higher molecular weight on LC-MS. What is it, and how do I prevent it? Causality: The unprotected secondary amine (NH) of the imidazole ring is moderately nucleophilic[2]. If an excess of the activated ester is present, or if n-propylamine is added too slowly, the imidazole NH can undergo intermolecular N-acylation, forming a dimerized byproduct. Furthermore, if using uronium-based reagents like HATU, excess reagent can react directly with n-propylamine to form a stable guanidinium byproduct. Solution: Pre-mix the n-propylamine with the dissolved starting material before adding the coupling reagent. Because n-propylamine (a primary aliphatic amine) is significantly more nucleophilic than the imidazole NH, it will kinetically outcompete the side reaction. Strictly limit your coupling reagent to 1.10 equivalents.
Q3: My LC-MS shows complete conversion, but my isolated yield is <30% after aqueous workup. Where is my product? Causality: N-Propyl-1H-imidazole-4-carboxamide is a highly polar molecule with multiple hydrogen-bond donors and acceptors. It has significant aqueous solubility. Standard liquid-liquid extraction with ethyl acetate or DCM will fail to break the hydration shell, leaving the majority of your product trapped in the aqueous phase. Solution: Abandon standard EtOAc/Water extractions. Instead, use a 3:1 mixture of Chloroform:Isopropanol (CHCl₃:IPA) for extraction. The isopropanol acts as a hydrogen-bond disruptor, efficiently partitioning the polar product into the organic layer. Alternatively, bypass aqueous workup entirely: evaporate the DMF under high vacuum and purify the crude residue via reverse-phase chromatography (C18) or catch-and-release Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) resin.
Figure 2: Logical troubleshooting tree for common amidation failures.
Quantitative Data: Coupling Reagent Selection
Selecting the right coupling reagent is critical for amphoteric substrates. Below is a comparative analysis based on process chemistry standards[1].
| Coupling Reagent | Activation Speed | Risk of Guanidinylation | Byproduct Removal | Recommended Use Case for this Protocol |
| EDC·HCl / HOBt | Moderate (1-2 h) | None | Easy (Water-soluble urea) | First-line choice. Excellent balance of reactivity and easy byproduct clearance. |
| HATU | Very Fast (<15 min) | High (with excess amine) | Difficult (Requires chromatography) | Use only if EDC fails. Requires strict stoichiometric control. |
| CDI | Slow (2-4 h) | None | Easy (CO₂ and imidazole) | Large-scale scale-up. Requires heating to 60 °C for full activation. |
Standard Operating Protocol (SOP)
A Self-Validating Methodology for N-Propyl-1H-imidazole-4-carboxamide Synthesis
Phase 1: Solvation and Deprotonation
-
Step: Suspend 1H-imidazole-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol).
-
Causality: DMF overcomes the high lattice energy of the polar starting material. DIPEA deprotonates the carboxylic acid, breaking the zwitterionic state and enabling nucleophilic activation[1].
-
Validation Checkpoint: The opaque suspension must transition to a clear or slightly hazy solution within 10 minutes. If it remains milky, do not proceed; add additional DMF (up to 0.1 M) and sonicate.
Phase 2: Amine Introduction and Activation 4. Step: Add n-propylamine (1.2 eq, 12 mmol) to the solution and cool the reaction flask to 0 °C using an ice bath. 5. Causality: Cooling prevents the exothermic degradation of the coupling reagent and minimizes the kinetic probability of imidazole N-acylation[2]. 6. Step: Portion-wise, add EDC·HCl (1.2 eq, 12 mmol) followed immediately by HOBt (1.2 eq, 12 mmol). Allow the reaction to slowly warm to room temperature and stir for 12 hours. 7. Causality: EDC forms the highly reactive O-acylisourea, which is immediately trapped by HOBt to form a stable, yet highly reactive, OBt-active ester. This prevents the formation of unreactive N-acylurea byproducts. 8. Validation Checkpoint: Remove a 10 µL aliquot at 2 hours. Quench in 1 mL of methanol and analyze via LC-MS. You should observe the mass of the desired product (m/z[M+H]+ = 154.1) and complete consumption of the starting material.
Phase 3: Isolation and Purification 9. Step: Concentrate the reaction mixture under reduced pressure (high vacuum, 45 °C) to remove at least 80% of the DMF. 10. Causality: Removing DMF prior to extraction prevents the formation of a stable emulsion and reduces the loss of the highly polar product into the aqueous phase. 11. Step: Dilute the concentrated residue with saturated aqueous NaHCO₃ (20 mL) and extract with a 3:1 mixture of Chloroform:Isopropanol (4 x 50 mL). 12. Causality: The CHCl₃:IPA mixture acts as a hydrogen-bond disruptor, efficiently partitioning the polar imidazole-carboxamide into the organic layer. 13. Validation Checkpoint: Spot the final aqueous layer on a TLC plate and stain with iodine or ninhydrin. If a strong UV-active spot remains at the baseline, perform one additional extraction. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications URL:[Link]
- Synthesis of temozolomide and analogs (US7446209B2)
-
An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides ResearchGate URL:[Link]
Sources
Technical Support Center: Synthesis of N-Propyl-1H-imidazole-4-carboxamide
Welcome to the dedicated technical support resource for the synthesis of N-Propyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.
Troubleshooting Guides: Navigating Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of N-Propyl-1H-imidazole-4-carboxamide, presented in a problem-solution format.
Issue 1: Low Yield in the Amide Coupling Step
Question: I am experiencing a significantly lower than expected yield after the amide coupling of 1H-imidazole-4-carboxylic acid and n-propylamine. What are the likely causes and how can I improve the yield?
Answer: A low yield in this amide coupling reaction is a common challenge and can often be attributed to several factors, primarily related to the reactivity of the imidazole ring and the choice of coupling conditions.
Potential Causes & Solutions:
-
Side Reaction: N-Acylation of the Imidazole Ring: The imidazole ring contains a nucleophilic nitrogen (N-1 or N-3) that can compete with the desired n-propylamine in reacting with the activated carboxylic acid. This leads to the formation of an undesired N-acyl imidazole intermediate, which is a known reactive species but in this context, it is a pathway to byproducts.[1]
-
Solution 1: Use of a Protecting Group: To prevent N-acylation, the most robust solution is to protect the imidazole nitrogen before the amide coupling step. The trityl (Tr) group is an excellent choice as it is bulky, effectively shielding the nitrogen, and can be removed under mild acidic conditions after the amide bond is formed.[2]
-
Solution 2: Careful Selection of Coupling Reagents: Some coupling reagents are more prone to causing side reactions than others. Using a milder activating agent or an in-situ activation method can sometimes minimize N-acylation.
-
-
Inadequate Activation of the Carboxylic Acid: Incomplete activation of 1H-imidazole-4-carboxylic acid will naturally lead to a low yield of the desired amide.
-
Solution: Ensure your coupling reagent is fresh and used in the appropriate stoichiometric amount. Common and effective coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[3][4] These additives can help to increase the efficiency of the coupling reaction and suppress side reactions.[5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role in the outcome of the reaction.
-
Solution:
-
Temperature: Amide coupling reactions are typically carried out at room temperature or cooled to 0 °C to minimize side reactions.
-
Solvent: A dry, aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is generally recommended.[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Experimental Workflow: Amide Coupling with Protecting Group
Caption: Workflow for the synthesis of N-Propyl-1H-imidazole-4-carboxamide using a protecting group strategy.
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify the final product, N-Propyl-1H-imidazole-4-carboxamide. What are the common impurities and the best purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and potential side products.
Common Impurities and Their Removal:
| Impurity | Reason for Presence | Recommended Removal Method |
| Unreacted 1H-imidazole-4-carboxylic acid | Incomplete reaction. | Acid-Base Extraction: The carboxylic acid is acidic and can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). |
| Unreacted n-propylamine | Use of excess amine. | Aqueous Wash: n-Propylamine is water-soluble and can be removed by washing the organic layer with water or brine. |
| EDC and HOBt byproducts | Byproducts of the coupling reaction. | Aqueous Wash: Many of these byproducts are water-soluble and can be removed with aqueous washes.[3] |
| N-acyl imidazole byproduct | Side reaction during coupling. | Chromatography: This byproduct may have a similar polarity to the desired product, often requiring silica gel column chromatography for separation. |
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up. This should include washes with a mild acid (e.g., dilute HCl) to remove any remaining base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and coupling agent byproducts, and finally a brine wash.
-
Column Chromatography: If the product is still impure after the work-up, silica gel column chromatography is the most effective method for obtaining a highly pure product. A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate), is often effective.[6]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be used as a final purification step to obtain highly pure crystalline material.[7]
Troubleshooting Purification
Caption: Decision-making workflow for the purification of N-Propyl-1H-imidazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the starting material, 1H-imidazole-4-carboxylic acid?
A1: A common and effective method is the hydrolysis of ethyl 1H-imidazole-4-carboxylate. This can be achieved by heating the ester with an aqueous solution of a base like potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[8]
Q2: Can I perform the amide coupling without a protecting group for the imidazole nitrogen?
A2: Yes, it is possible to perform the reaction without a protecting group, and for some syntheses, this may be desirable to reduce the number of synthetic steps. However, you are more likely to encounter issues with low yield due to the N-acylation side reaction. If you choose to proceed without a protecting group, careful optimization of the coupling reagent, temperature, and reaction time will be critical.
Q3: Which amide coupling reagent is best for this synthesis?
A3: There is no single "best" reagent, as the optimal choice can depend on the specific reaction conditions and scale. However, a good starting point is EDC in combination with HOBt or NHS. These reagents are widely used, effective, and their byproducts are relatively easy to remove.[4] Other reagents like HATU or PyBOP can also be very effective but may be more expensive.[9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of the starting material (1H-imidazole-4-carboxylic acid) and the formation of a new, typically less polar, product spot. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool.
Q5: What are the typical storage conditions for N-Propyl-1H-imidazole-4-carboxamide?
A5: Like many organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container. If the compound is sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
References
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. Available at: [Link]
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Available at: [Link]
-
Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications. Available at: [Link]
- Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes. IOSR Journal. Available at: [Link]
-
New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. ACS Publications. Available at: [Link]
-
Recent applications of N-acyl imidazole chemistry in chemical biology. Oxford Academic. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]
-
a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
- Method for producing high-purity N-alkyl imidazole. Google Patents.
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic... PMC. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Available at: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Available at: [Link]
Sources
- 1. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. growingscience.com [growingscience.com]
Technical Support Center: N-Propyl-1H-imidazole-4-carboxamide Solubility in DMSO
Welcome to the technical support guide for N-Propyl-1H-imidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Given the limited specific solubility data for N-Propyl-1H-imidazole-4-carboxamide in publicly available literature, this guide provides a framework for systematic troubleshooting based on fundamental chemical principles and established laboratory best practices.
Understanding the Challenge: Compound and Solvent Properties
N-Propyl-1H-imidazole-4-carboxamide's structure, featuring both an imidazole ring and a carboxamide group, presents a unique set of solubility characteristics. The imidazole ring is polar and can participate in hydrogen bonding, which generally favors solubility in polar solvents like DMSO.[1][2][3] However, the overall solubility is also influenced by the propyl chain and the carboxamide linkage, which can affect crystal lattice energy and solvation.
DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[4][5] Its effectiveness, however, is highly dependent on its purity. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly alter its solvent properties and negatively impact the solubility of many organic compounds, including those with imidazole and carboxamide moieties.[6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.
Q1: My N-Propyl-1H-imidazole-4-carboxamide is not dissolving in DMSO at room temperature. What should I do first?
A1: Initial insolubility is a common hurdle. Before resorting to more aggressive methods, it's crucial to ensure the fundamentals are correct. The primary suspect is often the quality of the DMSO.
Initial Troubleshooting Steps:
-
Verify DMSO Quality: The most critical first step is to use a fresh, anhydrous grade of DMSO from a recently opened bottle.[9][10] Water contamination in DMSO significantly reduces its ability to dissolve many organic compounds.[6][7]
-
Gentle Agitation: Ensure the solution is being adequately mixed. Vortex the sample for 1-2 minutes.[7]
-
Visual Inspection: After vortexing, let the vial stand for a few minutes. Look for any undissolved particulate matter.
dot graph TD { A[Start: Compound not dissolving] --> B{Check DMSO Quality}; B --> C[Use fresh, anhydrous DMSO]; C --> D{Vortex for 1-2 minutes}; D --> E{Visually inspect for particulates}; E --> F[Solution Clear?]; F -- Yes --> G[Proceed with experiment]; F -- No --> H[Proceed to Q2];
} caption: Initial troubleshooting workflow for dissolution issues.
Q2: I'm using anhydrous DMSO, but the compound still won't dissolve. What's the next step?
A2: If insolubility persists with high-quality DMSO, controlled physical methods can be employed to provide the necessary energy to overcome the compound's crystal lattice energy.
Secondary Troubleshooting Steps:
-
Controlled Warming: Gently warm the solution in a water bath set to 37°C for 5-10 minutes.[7] Avoid excessive heat, as it can potentially degrade the compound.[4]
-
Sonication: If warming is insufficient, place the vial in an ultrasonic bath for 10-15 minutes.[4][7] The high-frequency sound waves create micro-vibrations that help break apart solid particles and facilitate dissolution.
-
Combine Methods: For particularly stubborn compounds, a combination of gentle warming followed by sonication can be effective.[7]
| Method | Temperature | Duration | Rationale |
| Gentle Warming | 37°C | 5-10 min | Increases kinetic energy, aiding solvent-solute interactions.[4] |
| Sonication | Room Temp. | 10-15 min | Provides mechanical energy to break up solid aggregates.[4][7] |
Q3: My compound dissolved after warming/sonication, but a precipitate formed upon cooling or standing. Why did this happen and is my solution usable?
A3: This phenomenon is indicative of forming a supersaturated solution. The initial energy input (heat or sonication) allowed the DMSO to dissolve more compound than it can hold at equilibrium at room temperature.
Understanding Supersaturation and Precipitation:
-
Hygroscopicity: The most common cause is that the DMSO has absorbed atmospheric moisture over time, reducing the compound's solubility.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote precipitation.[6][8]
-
Kinetic vs. Thermodynamic Solubility: You have likely achieved kinetic solubility (a temporarily supersaturated state) rather than thermodynamic solubility (the stable, equilibrium concentration).
What to do:
-
Re-dissolve: Gently warm and sonicate the solution again before use.
-
Best Practices for Prevention:
-
Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles and exposure to air.[4][7]
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C.[7]
-
Equilibration: Before opening a frozen stock, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[7]
-
Q4: I need to prepare a high-concentration stock, but I'm consistently seeing solubility issues. Are there other solvent strategies I can try?
A4: When pure DMSO is insufficient, a co-solvent system can be an effective strategy. Co-solvents can alter the polarity of the solvent mixture to better match the solute.
Co-Solvent Strategy:
-
Rationale: While DMSO is polar, adding a less polar, water-miscible co-solvent might improve the solvation of the N-propyl group on your compound.
-
Recommended Co-solvents: Ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP) can be considered.[9]
-
Protocol:
-
Prepare a high-concentration stock of N-Propyl-1H-imidazole-4-carboxamide in 100% DMSO (e.g., 50 mM).
-
Create a series of co-solvent mixtures (e.g., 90:10, 80:20, 70:30 DMSO:co-solvent v/v).
-
Add a small aliquot of your DMSO stock to each co-solvent mixture and observe for any precipitation.
-
Q5: How can I be sure that my dissolution methods are not causing the compound to degrade?
A5: This is a critical consideration, especially as imidazole-containing compounds can be susceptible to certain degradation pathways.[11][12]
Potential Degradation Pathways for Imidazole Compounds:
-
Oxidation: The imidazole ring can be liable to oxidation, especially in the presence of peroxides or under basic conditions.[11]
-
Photodegradation: Exposure to high-intensity or UV light can also lead to degradation of the imidazole moiety.[11][12]
Validation and Control Measures:
-
Forced Degradation Study: To definitively assess stability, a forced degradation study is recommended. This involves exposing the compound in DMSO to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the results by HPLC or LC-MS.[13][14]
-
Analytical Verification: Before and after applying heat or sonication, it is best practice to run a small sample on an analytical instrument like HPLC to check for the appearance of new peaks that would indicate degradation products.
-
Minimize Exposure: Prepare solutions fresh when possible and protect them from light by using amber vials or wrapping vials in foil.[15]
dot graph TD { A[Start: Prepare Solution] --> B{Is Compound Stable?}; B -- Yes --> C[Proceed with Experiment]; B -- No --> D{Identify Degradation Pathway}; D --> E[Oxidation?]; D --> F[Photodegradation?]; D --> G[Thermal?]; E --> H[Use Fresh Solvents, Avoid Base]; F --> I[Use Amber Vials, Protect from Light]; G --> J[Use Minimal Necessary Heat]; H --> K[Re-test Stability]; I --> K; J --> K;
} caption: Decision tree for assessing compound stability.
Step-by-Step Experimental Protocols
Protocol 1: Standard Dissolution of N-Propyl-1H-imidazole-4-carboxamide
-
Preparation: Allow the vial of N-Propyl-1H-imidazole-4-carboxamide and a new bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.[7]
-
Inspection: Visually confirm that all solid material has dissolved. If not, proceed to Protocol 2.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[7]
Protocol 2: Aided Dissolution Using Heat and Sonication
-
Initial Steps: Follow steps 1-4 from Protocol 1.
-
Warming: Place the vial in a 37°C water bath for 5-10 minutes.[4][7] Periodically vortex the sample during this time.
-
Sonication: Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes.[4][7] The water in the bath should be at room temperature.
-
Final Inspection: After sonication, vortex again and visually inspect for a clear solution.
-
Cooling: Allow the solution to cool to room temperature and observe for any precipitation. If precipitation occurs, the solution is supersaturated and should be warmed again before use.
References
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical Analysis.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]
-
IRJET. (2024, July 15). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]
-
Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
PubMed. (2012, February 1). Novel synthesis of N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). US7446209B2 - Synthesis of temozolomide and analogs.
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
Organic Process Research & Development. (2021, March). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Retrieved from [Link]
-
IntechOpen. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]
-
MilliporeSigma. (n.d.). N-(3-(1H-Imidazol-1-yl)propyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. library.dphen1.com [library.dphen1.com]
- 14. irjet.net [irjet.net]
- 15. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing N-Propyl-1H-imidazole-4-carboxamide Dosage for In Vitro Assays
Welcome to the Application Scientist Support Center. N-Propyl-1H-imidazole-4-carboxamide and its structural derivatives (such as 1-methyl-1H-imidazole-4-carboxamide) are highly versatile scaffolds. They are critical in the development of 1[1],2[2], and as "fairy chemicals" that3[3].
However, optimizing the dosage of these compounds in vitro presents unique challenges related to solubility, off-target kinase inhibition, and serum protein binding. This guide provides field-proven, self-validating methodologies to ensure your assay data is both robust and reproducible.
Part 1: Expert FAQs & Mechanistic Insights
Q1: Why does my dose-response curve plateau prematurely, even at concentrations exceeding 50 µM? A1: This is a classic symptom of hitting the thermodynamic solubility limit of the compound in aqueous media. The N-propyl chain introduces lipophilicity, which is excellent for cell permeability but detrimental to aqueous solubility.
-
Causality: When the concentration exceeds the solubility limit, micro-precipitates form. The cells are only exposed to the dissolved fraction, meaning any dose added above the precipitation point does not increase the bioavailable concentration, leading to an artificial plateau in the response curve.
-
Solution: Cap your highest in vitro test concentration at 20-30 µM unless dynamic light scattering (DLS) confirms solubility at higher doses.
Q2: I am observing high baseline toxicity in my control cells at 20 µM. Is the imidazole-4-carboxamide scaffold inherently cytotoxic? A2: While specific derivatives are 4[4], the base scaffold itself can cause off-target effects at high micromolar concentrations.
-
Causality: At elevated doses, the imidazole ring can non-specifically coordinate with metal-dependent enzymes or off-target kinases, disrupting essential cellular homeostasis and leading to necrosis rather than target-specific apoptosis.
-
Solution: Run a parallel cell viability assay (e.g., MTT) to define the maximum tolerated dose (MTD) before assessing specific target inhibition.
Q3: How do I prove that the downregulation of my target (e.g., PD-L1) is due to the drug and not just general cell death? A3: You must implement a self-validating assay system .
-
Causality: Dying cells globally downregulate surface protein expression. If you only measure PD-L1, you cannot distinguish between specific inhibition and general toxicity.
-
Solution: Normalize your target expression data against a housekeeping surface protein or strictly gate your flow cytometry analysis to the viable cell population (Annexin V-negative / PI-negative)[3].
Part 2: Troubleshooting Matrix
| Observed Issue | Root Cause (Mechanistic) | Corrective Action |
| Inconsistent IC50 values across biological replicates | Variable cell seeding density alters the drug-to-cell ratio. Additionally, the compound may degrade in aqueous media over extended incubation periods. | Standardize cell seeding (e.g., 4 × 10⁴ cells/well for 12-well plates)[3]. Prepare fresh dilutions from the DMSO stock immediately before treatment. |
| No observable target inhibition at expected concentrations | High serum concentration (e.g., 10% FBS) in the culture media binds to the compound, drastically reducing the free active fraction. | Perform a serum-shift assay. Test the compound in 1% FBS vs. 10% FBS to determine the extent of protein binding and adjust the dosage accordingly. |
| Precipitation upon adding drug to culture media | Aqueous shock. Adding a high-concentration DMSO stock directly into a large volume of aqueous media causes rapid hydrophobic aggregation. | Perform serial dilutions in 100% DMSO first, then create a 10X intermediate dilution in media, and finally add this to the cells. |
Part 3: Quantitative Data Summary
The following table summarizes the optimized parameters for screening N-Propyl-1H-imidazole-4-carboxamide and its derivatives in standard cell-based assays.
| Parameter | Recommended Range | Mechanistic Rationale |
| Stock Concentration | 10 - 20 mM (in 100% DMSO) | Ensures complete dissolution of the N-propyl moiety while keeping the final assay DMSO volume low. |
| Final DMSO Concentration | ≤ 0.2% v/v | Prevents solvent-induced membrane permeabilization and baseline cytotoxicity. |
| Screening Dose Range | 0.1 µM – 30 µM | Captures the therapeutic window for targets like 3[3] without crossing into non-specific toxicity. |
| Incubation Time | 24 – 48 Hours | Allows sufficient time for transcriptional downregulation and protein turnover of the target. |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness, the following methodology utilizes a dual-readout system. By coupling an MTT viability assay with Flow Cytometry, the protocol internally validates whether the observed effects are cytostatic, cytotoxic, or target-specific.
Step 1: Cell Seeding & Synchronization
-
Harvest cells in the logarithmic growth phase.
-
Seed cells at a density of 4 × 10⁴ cells/well in a 12-well plate[3].
-
Incubate overnight at 37°C in 5% CO₂ to allow for adherence and cell cycle synchronization. (Causality: Synchronizing cells reduces biological noise, ensuring the drug acts on a uniform population).
Step 2: Compound Preparation (Avoiding Aqueous Shock)
-
Prepare a 10 mM master stock of N-Propyl-1H-imidazole-4-carboxamide in 100% anhydrous DMSO.
-
Perform a 7-point serial dilution (e.g., 1:3 ratio) in 100% DMSO .
-
Prepare a 10X working solution by diluting the DMSO stocks 1:100 into serum-free culture media immediately before use.
Step 3: Treatment & Internal Controls
Apply the 10X working solutions to the cells (1:10 dilution in the well) to achieve final concentrations ranging from 0.1 µM to 30 µM. Crucial Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO in media (Establishes baseline viability).
-
Positive Control: 10 µM Cisplatin (Validates the assay's sensitivity to known apoptotic agents)[3].
-
Negative Control: Untreated cells in standard media.
Step 4: Orthogonal Readouts
-
Viability Readout (MTT Assay): After 24 hours, add MTT reagent to one set of replicate wells. Incubate for 2-4 hours, dissolve the formazan crystals, and read absorbance at 570 nm. This establishes the Maximum Tolerated Dose (MTD).
-
Target Validation (Flow Cytometry): Harvest the parallel set of replicate wells. Stain with fluorescein-labeled Annexin V, Propidium Iodide (PI), and your target antibody (e.g., anti-PD-L1).
-
Data Integration: Gate the flow cytometer to analyze target expression only on the Annexin V-negative / PI-negative (living) cell population.
Part 5: Experimental Workflow Visualization
Figure 1: Self-validating workflow for optimizing N-Propyl-1H-imidazole-4-carboxamide dosage.
References
- The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. PMC (nih.gov).
- N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage.
- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed (nih.gov).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]
- 3. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Propyl-1H-imidazole-4-carboxamide degradation and storage"
Welcome to the Technical Support Center for N-Propyl-1H-imidazole-4-carboxamide (CAS: 91736-11-7). As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges researchers face when handling this critical heterocyclic building block.
Widely utilized in the synthesis of CNS-active therapeutics—such as Glycine Transporter 1 (GlyT1) inhibitors[1]—this compound requires stringent handling to maintain its structural integrity. Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure reproducibility in your drug development pipelines.
Core Degradation Mechanisms
To troubleshoot effectively, we must first understand the causality behind the degradation of N-Propyl-1H-imidazole-4-carboxamide. The molecule possesses two primary vulnerabilities:
-
The Carboxamide Linkage (Hydrolysis): While resonance-stabilized, the amide bond is susceptible to nucleophilic attack. Under extreme acidic or basic conditions, water or hydroxide ions cleave the bond, yielding 1H-imidazole-4-carboxylic acid and propylamine.
-
The Imidazole Ring (Oxidation & Photolysis): The electron-rich π -system of the imidazole ring is highly vulnerable to electrophilic attack by Reactive Oxygen Species (ROS) and UV-induced radical formation, leading to N-oxidation or complete ring-opening[2].
Figure 1: Primary degradation pathways of N-Propyl-1H-imidazole-4-carboxamide under stress.
Troubleshooting Guide & Diagnostic Workflows
Issue 1: Appearance of new, highly polar peaks during HPLC analysis of stored stock solutions.
-
Root Cause: Acid/Base-catalyzed hydrolysis. If stored in unbuffered aqueous solutions or hygroscopic solvents (like DMSO) that have absorbed atmospheric moisture, the amide bond slowly hydrolyzes.
-
Resolution: Always prepare stock solutions in anhydrous, LC-MS grade solvents. If aqueous buffers are required for assays, maintain the pH strictly between 5.5 and 7.4 and prepare them fresh daily.
Issue 2: The off-white powder has turned yellow or light brown over time.
-
Root Cause: Oxidative degradation of the imidazole ring. Exposure to atmospheric oxygen and ambient light induces the formation of conjugated, colored degradation products[2].
-
Resolution: Discard severely discolored batches, as the purity is likely compromised. For future storage, backfill the primary container with inert gas (Argon or Nitrogen), seal with Parafilm, and store in an amber desiccator.
Issue 3: Inconsistent yields during downstream cross-coupling or alkylation reactions.
-
Root Cause: Moisture absorption. The compound is moderately hygroscopic. Absorbed water quenches sensitive organometallic catalysts (e.g., Palladium catalysts used in downstream Suzuki-Miyaura couplings)[1].
-
Resolution: Dry the compound under high vacuum at 40°C for 4-6 hours prior to use in anhydrous reactions.
Quantitative Data: Forced Degradation Profiles
To accurately track degradation, it is critical to understand the expected kinetics under various stress conditions. Below is a summary of forced degradation parameters used to validate stability-indicating assays.
| Stress Condition | Reagent / Environment | Temp / Duration | Expected Primary Degradant | Degradation Extent |
| Acidic Hydrolysis | 0.1 M HCl (aq) | 60°C for 24h | 1H-imidazole-4-carboxylic acid | High (>20%) |
| Basic Hydrolysis | 0.1 M NaOH (aq) | 60°C for 24h | 1H-imidazole-4-carboxylic acid | High (>30%) |
| Oxidative Stress | 3% H₂O₂ (aq) | 25°C for 24h | Imidazole N-oxides | Moderate (~15%) |
| Photolytic Stress | UV Light (ICH Q1B) | 1.2M lux hours | Ring-opened fragments | Low-Moderate (~10%) |
| Thermal Stress | Solid State | 80°C for 7 days | Intact (Thermally stable) | Negligible (<1%) |
Standard Operating Procedure (SOP): Stability-Indicating HPLC Protocol
To ensure your analytical methods are self-validating, you must separate the intact parent compound from its degradation products. This protocol details the preparation and execution of a forced degradation study[2].
Step 1: Sample Preparation & Stress Induction
-
Prepare a 1.0 mg/mL stock solution of N-Propyl-1H-imidazole-4-carboxamide in LC-MS grade Methanol.
-
Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.
-
Control: Mix 1 mL of stock with 1 mL of LC-MS water (Unstressed standard).
Step 2: Neutralization (Critical Self-Validating Step)
-
Causality: Injecting highly acidic or basic samples directly will degrade the silica matrix of your HPLC column and cause peak distortion.
-
Neutralize the Acid Stress sample with 1 mL of 0.1 M NaOH.
-
Neutralize the Base Stress sample with 1 mL of 0.1 M HCl.
-
Dilute all samples (including control and oxidative stress) to a final theoretical concentration of 0.1 mg/mL using the initial mobile phase.
Step 3: HPLC Analysis
-
Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 220 nm.
-
Validation: Ensure mass balance. The area reduction of the parent peak in stressed samples should proportionally match the area increase of the newly formed degradant peaks.
Frequently Asked Questions (FAQs)
Q: Can I store N-Propyl-1H-imidazole-4-carboxamide in DMSO for long-term High-Throughput Screening (HTS)? A: It is not recommended for periods exceeding 2-4 weeks. DMSO is highly hygroscopic. Over time, it absorbs atmospheric water, which initiates slow hydrolysis of the carboxamide bond. If DMSO storage is unavoidable, prepare single-use aliquots, freeze them at -20°C or -80°C, and strictly avoid freeze-thaw cycles.
Q: What are the optimal long-term storage conditions for the bulk powder? A: For long-term storage (>6 months), store the solid powder at 2-8°C or -20°C in a tightly sealed, light-resistant (amber) container. The presence of a desiccant (e.g., silica gel packets) is highly recommended to prevent moisture-induced degradation.
Q: My compound won't dissolve in water for my biological assay. Can I lower the pH to force dissolution? A: Proceed with extreme caution. While protonating the imidazole ring (pKa ~ 6.0-7.0) will increase aqueous solubility, dropping the pH below 3.0 will rapidly accelerate the hydrolysis of the carboxamide group. Instead, consider using a co-solvent like 1-5% DMSO or formulating with mild excipients (e.g., cyclodextrins) at a physiological pH.
References
-
J-STAGE. "N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor". Chemical and Pharmaceutical Bulletin. Available at:[Link]
Sources
Technical Support Center: N-Propyl-1H-imidazole-4-carboxamide Experiments
Welcome to the Technical Support Center for N-Propyl-1H-imidazole-4-carboxamide and its derivatives. This compound is a critical building block in the development of Central Nervous System (CNS) therapeutics, most notably as a core scaffold for Glycine Transporter 1 (GlyT1) inhibitors aimed at treating schizophrenia[1].
As a Senior Application Scientist, I have compiled this guide to address the most frequent chemical synthesis bottlenecks, physicochemical optimization failures, and biological assay inconsistencies encountered by drug development professionals working with this pharmacophore.
I. Troubleshooting Guide & FAQs: Chemical Synthesis
Q1: Why am I experiencing low yields (<50%) and unreacted starting material during the amide coupling of 1H-imidazole-4-carboxylic acid and n-propylamine?
The Causality: The failure usually stems from the zwitterionic nature of the unsubstituted 1H-imidazole-4-carboxylic acid. In standard non-polar or moderately polar solvents (like Dichloromethane), the acid remains insoluble, preventing the coupling reagents (EDC/HOBt) from accessing the carboxylate group[2]. Furthermore, the basic imidazole nitrogen can competitively attack the O-acylisourea intermediate if the pH is not strictly controlled, leading to inactive N-acyl imidazole side products.
The Solution & Self-Validating Fix: Switch your solvent system to a highly polar aprotic mixture, such as anhydrous DMF/Acetonitrile (1:1 v/v)[1]. Self-Validation: Do not add the n-propylamine immediately. Stir the acid, EDC·HCl, and HOBt for 30 minutes, and pull a 10 µL aliquot for LC-MS. You must confirm the mass of the HOBt-active ester intermediate before proceeding. If the active ester has not formed, adding the amine is futile.
Q2: I am observing significant racemization or degradation when scaling up the synthesis of complex N-propyl-imidazole derivatives. How do I prevent this?
The Causality: Over-basification. Researchers often add excess N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) out of habit. If your n-propylamine (or substituted amine) is a free base, adding exogenous base catalyzes the epimerization of any adjacent chiral centers and promotes the degradation of the active ester[3].
The Solution: Only use a tertiary base if your amine is supplied as a hydrochloride salt. If using a free base amine, omit the DIPEA entirely.
II. Troubleshooting Guide & FAQs: Biological & CNS Optimization
Q3: My final GlyT1 inhibitor incorporating the N-Propyl-1H-imidazole-4-carboxamide moiety is showing poor blood-brain barrier (BBB) penetration in vivo. How can I optimize this?
The Causality: The unsubstituted 1H-imidazole ring acts as a strong hydrogen bond donor (HBD). High HBD counts significantly increase the Topological Polar Surface Area (TPSA), which restricts passive transcellular diffusion across the lipophilic blood-brain barrier[4].
The Solution: Methylation of the imidazole ring (e.g., utilizing 1-methyl-1H-imidazole-4-carboxylic acid as your starting material) eliminates the HBD. This single modification drastically improves the Central Nervous System Multiparameter Optimization (CNS MPO) score, shifting the compound into a highly brain-penetrant space[1].
Q4: During in vitro GlyT1 radioligand uptake assays, the IC50 values of my imidazole-4-carboxamide derivatives are highly variable between replicates. What is causing this?
The Causality: Highly lipophilic derivatives (cLogP > 3.5) tend to aggregate in aqueous assay buffers or adsorb non-specifically to the walls of polystyrene microtiter plates[5]. This reduces the effective free drug concentration, leading to artificially high and erratic IC50 values.
The Solution & Self-Validating Fix: Include 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20 in your HEPES-buffered saline (HBS) to act as a carrier and prevent non-specific binding. Self-Validation: Run a parallel control plate using a well-characterized reference compound (e.g., TP0439150 or Sarcosine)[1]. If the reference compound's IC50 aligns with historical data, your assay dynamic range is validated.
III. Quantitative Data: CNS MPO Optimization
To successfully develop GlyT1 inhibitors, balancing lipophilicity and polarity is critical. The table below summarizes how modifications to the N-Propyl-1H-imidazole-4-carboxamide core impact drug-likeness based on established CNS MPO guidelines[1].
Table 1: Impact of Imidazole Modifications on CNS MPO Parameters
| Compound Core | Lipophilicity (cLogP) | H-Bond Donors | TPSA (Ų) | CNS MPO Score (0-6) | BBB Penetration Profile |
| N-Propyl-1H-imidazole-4-carboxamide | ~1.2 | 2 | 72.9 | 4.5 | Moderate (Efflux prone) |
| 1-Methyl-N-propyl-1H-imidazole-4-carboxamide | ~1.5 | 1 | 57.6 | 5.2 | High (Optimal) |
| Biphenyl-imidazole derivative | >4.0 | 1 | 57.6 | <3.0 | Poor (High lipophilicity) |
| Phenylpyridine-imidazole derivative | ~3.0 | 1 | 70.5 | >4.5 | High (Balanced) |
IV. Step-by-Step Methodologies
Protocol A: Optimized Synthesis of N-Propyl-1H-imidazole-4-carboxamide
This protocol utilizes an EDC/HOBt coupling strategy optimized for zwitterionic substrates[1],[2].
-
Preparation: Purge a dry round-bottom flask with Nitrogen ( N2 ).
-
Dissolution: Suspend 1H-imidazole-4-carboxylic acid (1.0 eq, 4.0 mmol) in 20 mL of anhydrous DMF/Acetonitrile (1:1 v/v).
-
Activation: Add 1-hydroxybenzotriazole hydrate (HOBt, 1.2 eq, 4.8 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq, 4.8 mmol).
-
Validation Check: Stir at room temperature for 30 minutes. Perform LC-MS to verify the complete consumption of the starting acid and formation of the active ester.
-
Coupling: Add n-propylamine (1.1 eq, 4.4 mmol) dropwise via syringe. Stir overnight at room temperature.
-
Workup: Concentrate the reaction mixture in vacuo to remove Acetonitrile. Quench the remaining DMF solution with saturated aqueous NaHCO3 (30 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate to yield the crude product.
Protocol B: In Vitro GlyT1 Radioligand Uptake Assay
A validated protocol for assessing the inhibitory potency of synthesized derivatives[4].
-
Cell Preparation: Seed mammalian cells (e.g., CHO or HEK293) stably expressing human GlyT1 into 96-well plates and culture until 80% confluent.
-
Washing: Aspirate media and wash cells twice with warm HEPES-buffered saline (HBS) containing 0.1% BSA (to prevent non-specific binding).
-
Compound Incubation: Add the N-propyl-imidazole test compounds (serially diluted in HBS) to the wells. Incubate for 30 minutes at 37°C.
-
Radioligand Addition: Add [3H] -glycine (final concentration ~1 µM) to all wells. Incubate for exactly 15 minutes at 37°C.
-
Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold HBS to halt transporter activity.
-
Quantification: Lyse the cells using 0.1 M NaOH, transfer the lysate to scintillation vials, add scintillation fluid, and measure intracellular radioactivity using a microplate beta counter.
V. Visualizations & Workflows
Synthesis & Troubleshooting Logic
The following workflow dictates the logical progression and self-validation steps required for successful amide coupling of the imidazole core.
Figure 1: Logical workflow and troubleshooting decision tree for EDC/HOBt amide coupling.
GlyT1 Inhibition & NMDA Receptor Co-activation Pathway
Imidazole-4-carboxamide derivatives exert their therapeutic effect by modulating synaptic glycine levels, which subsequently enhances NMDA receptor signaling[1].
Figure 2: Mechanism of action for GlyT1 inhibitors enhancing NMDA receptor signaling in schizophrenia.
VI. References
-
Yamamoto, S., Ohta, H., Abe, K., Kambe, D., Tsukiyama, N., Kawakita, Y., Moriya, M., & Yasuhara, A. (2016). "Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor." Chemical and Pharmaceutical Bulletin, 64(11), 1630-1640. URL:[Link]
-
Lindsley, C. W., et al. (2010). "Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1." ACS Medicinal Chemistry Letters. URL:[Link]
-
Hashimoto, K., et al. (2012). "In Vivo Evaluation of 11C-labeled Three Radioligands for Glycine Transporter 1 in the Mouse Brain." Clinical Psychopharmacology and Neuroscience, 10(1), 1-6. URL:[Link]
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpn.or.kr [cpn.or.kr]
Technical Support Center: Interpreting Unexpected Results with N-Propyl-1H-imidazole-4-carboxamide
Welcome to the technical support center for N-Propyl-1H-imidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes during their experiments with this compound. Given that N-Propyl-1H-imidazole-4-carboxamide is a specific derivative within the broader class of imidazole-based compounds, this guide synthesizes established principles of imidazole chemistry and pharmacology to provide field-proven insights and solutions.
I. Compound Overview and Key Physicochemical Properties
N-Propyl-1H-imidazole-4-carboxamide belongs to the versatile family of imidazole-containing small molecules, which are integral scaffolds in numerous biologically active compounds.[1] The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, imparts unique physicochemical properties that can influence experimental outcomes.[2][3]
Predicted Physicochemical Properties of N-Propyl-1H-imidazole-4-carboxamide
| Property | Predicted Value/Information | Implication for Experiments |
| Molecular Formula | C₇H₁₁N₃O | --- |
| Molecular Weight | 153.18 g/mol | Affects molarity calculations and diffusion rates. |
| logP (Octanol/Water) | ~0.5 - 1.5 (Predicted) | Indicates moderate lipophilicity, suggesting potential for cell permeability but also possible solubility challenges in aqueous buffers. |
| pKa (Predicted) | Imidazole ring: ~6.8-7.2 (basic); Amide N-H: ~17 (acidic) | The imidazole ring can be protonated at physiological pH, influencing solubility, receptor binding, and cell permeability. |
| Hydrogen Bond Donors | 2 (Amide N-H, Imidazole N-H) | Can participate in hydrogen bonding with biological targets and solvents. |
| Hydrogen Bond Acceptors | 2 (Imidazole N, Amide C=O) | Can participate in hydrogen bonding with biological targets and solvents. |
| Tautomerism | Possible 1H and 3H tautomers of the imidazole ring. | The position of the proton on the imidazole ring can shift, potentially affecting binding to target molecules. The 1H tautomer is generally more stable for unsubstituted imidazoles.[4] |
II. Frequently Asked Questions (FAQs)
Q1: My compound shows lower than expected potency in a cellular assay. What are the potential causes?
A1: Lower than expected potency is a common issue that can stem from several factors, ranging from the compound's intrinsic properties to experimental setup.
-
Poor Solubility: N-Propyl-1H-imidazole-4-carboxamide, with its moderate lipophilicity, may have limited solubility in aqueous cell culture media, especially at higher concentrations.[5][6] Precipitation of the compound will lead to a lower effective concentration than intended.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and observing it for any cloudiness or precipitate over the duration of your experiment.
-
Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Consider the use of other co-solvents or solubility enhancers if compatible with your cell line.
-
-
-
Compound Degradation: Imidazole-containing compounds can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or reactive components in the media.
-
Troubleshooting:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of the compound before each experiment.
-
Storage Conditions: Store the solid compound and stock solutions protected from light and at the recommended temperature (typically -20°C or -80°C).
-
Stability in Media: To assess stability, incubate the compound in your cell culture media for the duration of the experiment, and then analyze the sample by HPLC to check for degradation products.
-
-
-
Inaccurate Concentration: Errors in weighing the compound or in performing serial dilutions can lead to a final concentration that is lower than calculated.
-
Troubleshooting:
-
Calibrated Equipment: Ensure that the balance and pipettes used are properly calibrated.
-
QC of Stock Solution: After preparing a stock solution, its concentration can be verified using a spectrophotometer if the compound has a known extinction coefficient, or by HPLC with a standard curve.
-
-
Q2: I am observing unexpected or off-target cytotoxicity in my experiments. What could be the reason?
A2: Unexpected cytotoxicity can be a significant concern, and it's crucial to determine if it's a specific on-target effect or an off-target liability.
-
General Cytotoxicity Mechanisms:
-
Mitochondrial Toxicity: Some small molecules can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.[4]
-
hERG Channel Inhibition: Imidazole-containing compounds have been associated with inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[7][8][9][10] While a direct link for N-Propyl-1H-imidazole-4-carboxamide is not established, it's a potential liability for this class of compounds.
-
-
Off-Target Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[2][11][12] N-Propyl-1H-imidazole-4-carboxamide could be inhibiting kinases other than the intended target, leading to cytotoxic effects. For instance, some imidazole carboxamides have been shown to inhibit kinases like TAK1 and CDK2.[13][14]
-
Troubleshooting:
-
Counter-Screening: If you have a primary target, it is advisable to screen your compound against a panel of kinases to identify potential off-target interactions.
-
Dose-Response Analysis: A steep dose-response curve in a cytotoxicity assay might suggest a non-specific toxic effect, whereas a more gradual curve is often associated with a specific pharmacological mechanism.
-
Control Compounds: Include well-characterized control compounds in your assays to ensure that the observed effects are specific to your test agent.
-
-
Q3: My experimental results are inconsistent between replicates or experiments. How can I troubleshoot this?
A3: Inconsistent results can be frustrating and can undermine the validity of your findings. A systematic approach is needed to identify the source of the variability.
-
Compound-Related Issues:
-
Inconsistent Solubility: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the assay media, this can lead to significant variability between wells.
-
Troubleshooting: Ensure complete dissolution of the stock solution before making dilutions. Vortexing and gentle warming can help. Always prepare fresh dilutions for each experiment.
-
-
Compound Adsorption: Small molecules can sometimes adsorb to the plastic of pipette tips and microplates, leading to a lower effective concentration.
-
Troubleshooting: Using low-retention pipette tips can help minimize this issue.
-
-
-
Assay-Related Issues:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability in assay readouts.
-
Troubleshooting: Ensure that cells are well-suspended before plating and that the cell suspension is homogenous.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health.
-
Troubleshooting: To mitigate edge effects, it is good practice to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a common source of error.
-
Troubleshooting: Ensure pipettes are calibrated and use proper pipetting techniques.
-
-
III. Troubleshooting Workflows
A. Workflow for Investigating Low Compound Potency
Caption: A logical workflow for troubleshooting low compound potency.
B. Workflow for Characterizing Unexpected Cytotoxicity
Caption: A systematic approach to investigating unexpected cytotoxicity.
IV. Experimental Protocols
A. Protocol for Assessing Compound Purity by HPLC
For ensuring the quality of your experimental results, verifying the purity of N-Propyl-1H-imidazole-4-carboxamide is a critical first step.[15]
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
Reference standard of N-Propyl-1H-imidazole-4-carboxamide (if available)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Prepare a solution of your synthesized N-Propyl-1H-imidazole-4-carboxamide in the diluent at a concentration of approximately 100 µg/mL.
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~230 nm (or as determined by UV scan)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
B. Protocol for a Standard Cytotoxicity Assay (MTT)
This protocol provides a general framework for assessing the cytotoxic effects of N-Propyl-1H-imidazole-4-carboxamide on a chosen cell line.[16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-Propyl-1H-imidazole-4-carboxamide in DMSO.
-
Perform serial dilutions to obtain a range of working concentrations.
-
Add the compound to the wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle-only controls (DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ value.
-
V. References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3), 374. [Link]
-
Nguyen, T. T. H., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 763. [Link]
-
Zhang, L., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1361-1365. [Link]
-
Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
-
Singh, P., et al. (2020). Design and Development of Small-Molecule Arylaldoxime/5-Nitroimidazole Hybrids as Potent Inhibitors of MARK4: A Promising Approach for Target-Based Cancer Therapy. ACS Omega, 5(10), 5099-5115. [Link]
-
Perry, M., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13133. [Link]
-
Ge, H., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem. [Link]
-
Kumar, P., et al. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35(8), 1851-1856. [Link]
-
Song, Y., et al. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Bioorganic & Medicinal Chemistry Letters, 15(18), 4026-4030. [Link]
-
Stepnowski, P., et al. (2005). Lipophilicity and metabolic route prediction of imidazolium ionic liquids. Journal of Chromatography A, 1087(1-2), 202-207. [Link]
-
Chen, L., et al. (2019). Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. Scientific Reports, 9(1), 1-10. [Link]
-
Johnson, T. L., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]
-
Wu, P., & Nielsen, T. E. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. Cancers, 15(12), 3169. [Link]
-
International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. [Link]
-
Mohan, C. D., et al. (2015). Targeting cancer with small molecule kinase inhibitors. Oncology Letters, 9(4), 1543-1549. [Link]
-
Windley, M. J., et al. (2016). New potential binding determinant for hERG channel inhibitors. Scientific Reports, 6(1), 1-10. [Link]
-
Robertson, D. S. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry, 44(17-18), 1363-1369. [Link]
-
van der Pijl, R., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(21), 12694-12708. [Link]
-
ResearchGate. (2025). A continuous flow process for the green and sustainable production of N-alkyl imidazoles. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 5(11), 821-832. [Link]
-
Google Patents. (n.d.). Process for improving the solubility of cell culture media.
-
ResearchGate. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Kumar, A., & Singh, V. K. (2023). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]
-
Mitcheson, J. S., et al. (2003). Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine. The Journal of Physiology, 550(1), 1-11. [Link]
-
Vámosi, G., et al. (2021). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Molecules, 26(11), 3369. [Link]
-
Hutchinson, J. A., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 1-9. [Link]
-
Chemistry Stack Exchange. (2020). Is a tautomer's stability compared with reference to its initial compound. [Link]
-
ResearchGate. (n.d.). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]
-
Bitesize Bio. (2026). Enol Tautomers: Factors Influencing Their Stability. [Link]
-
News-Medical. (2026). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. [Link]
-
Polish Journal of Chemistry. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. [Link]
-
YouTube. (2022). How to escape from a cytotoxicity failure?. [Link]
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- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Managing In Vivo Toxicity of N-Propyl-1H-imidazole-4-carboxamide (NPICA)
Welcome to the Application Scientist Support Center. As a core pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors and a structural analog to established chemotherapeutics (like Dacarbazine/DTIC), N-Propyl-1H-imidazole-4-carboxamide (NPICA) presents unique in vivo handling challenges[1]. Its structural propensity for photodecomposition and rapid CNS penetrance requires precise formulation and administration strategies to prevent off-target toxicity[2]. This guide provides actionable troubleshooting, validated protocols, and mechanistic insights for researchers working with NPICA in murine models.
Part 1: Causality-Driven Troubleshooting Guide
Issue 1: Erratic Mortality and Acute Hepatic/Cellular Toxicity Across Cohorts
Symptom: Mice exhibit acute toxicity, weight loss, or hepatic necrosis within 24-48 hours of dosing, but the severity varies wildly between different experimental batches despite identical dosing (e.g., 50 mg/kg). Mechanistic Cause: NPICA, like other imidazole-4-carboxamides, is highly sensitive to light[2]. Exposure to ambient laboratory illumination during formulation or administration triggers rapid photodecomposition. The primary photodecomposition product is a highly reactive 4-diazoimidazole-5-carboxamide derivative[3]. This diazo intermediate rapidly accumulates and causes severe, non-specific cellular toxicity via DNA damage and reactive oxygen species (ROS) generation, completely independent of the intended pharmacological target[3]. Solution:
-
Shift all formulation steps to a dark room or under red-light conditions.
-
Use amber glass vials for all stock solutions and dosing suspensions.
-
Implement a Self-Validating QC Step: Before injecting the cohort, run a rapid UV-Vis or HPLC aliquot of the dosing solution. If the characteristic diazo absorbance peak (~340 nm) is present, discard the batch immediately.
Issue 2: Acute Neurological Distress (Ataxia, Tremors) Immediately Post-Dosing
Symptom: Within 15-30 minutes of oral or intravenous administration, animals exhibit severe lethargy, ataxia, or tremors. Mechanistic Cause: NPICA is a highly lipophilic fragment utilized in CNS-active drugs, specifically GlyT1 inhibitors[1]. If formulated in a high-solubility vehicle (like 100% DMSO or high-percentage PEG400), the compound experiences a massive Cmax spike, rapidly crossing the blood-brain barrier[4]. This leads to an acute over-inhibition of glycine reuptake, flooding the synaptic cleft with glycine and overactivating NMDA receptors, manifesting as neurological distress[4]. Solution: Blunt the Cmax by altering the absorption kinetics. Switch from a true solution to a fine suspension using 0.5% Methylcellulose (MC) with 0.1% Tween-80. This ensures a slower, sustained gastrointestinal absorption profile, keeping peak plasma levels below the neurotoxic threshold while maintaining the total Area Under the Curve (AUC).
Part 2: Quantitative Pharmacokinetic & Toxicity Parameters
To aid in experimental design, the following table summarizes the critical thresholds for NPICA based on structural analog data and GlyT1 inhibitor profiling[1][3][4].
| Parameter | Value / Threshold | Mechanistic Implication |
| Max Tolerated Dose (MTD) | ~30-50 mg/kg (p.o., murine) | Exceeding this risks acute CNS NMDA overactivation. |
| Photodegradation T1/2 | < 2 hours (ambient light) | Necessitates strict amber-vial and red-light handling. |
| Optimal Vehicle | 0.5% MC / 0.1% Tween-80 | Blunts Cmax to prevent acute neurological distress. |
| Primary Toxic Metabolite | 4-diazoimidazole-5-carboxamide | Drives off-target DNA damage and cellular toxicity. |
| Clearance Pathway | Hepatic CYP450 (Hydroxylation) | Co-administration with CYP inhibitors will increase AUC. |
Part 3: Mechanistic Pathway of NPICA Toxicity and Clearance
The diagram below maps the divergent pathways of NPICA in vivo. It contrasts the phototoxicity pathway (which must be engineered out of your protocol) with the standard metabolic and target-engagement pathways[2][4].
Divergent pathways of NPICA: Photolytic degradation to toxic diazo-intermediates vs. safe clearance.
Part 4: Self-Validating Experimental Protocol
Protocol: Preparation and Administration of NPICA for In Vivo Studies under Photoprotected Conditions Objective: To formulate NPICA as a stable suspension while completely preventing the formation of toxic diazo-intermediates[3].
Materials:
-
NPICA powder (stored at -20°C in a desiccator)
-
0.5% Methylcellulose (MC) in sterile water
-
Tween-80
-
Amber glass vials and foil-wrapped syringes
-
Red-light desk lamp
Step-by-Step Methodology:
-
Environmental Preparation (Critical): Turn off standard fluorescent/LED laboratory lighting. Conduct all subsequent steps under a red-light desk lamp to prevent UV/blue-light induced photodecomposition[2].
-
Weighing & Wetting: Weigh the required mass of NPICA powder directly into an amber glass vial. Add a micro-volume of Tween-80 (0.1% of final volume) directly to the powder. Use a glass rod to triturate the powder into a uniform paste.
-
Causality: Wetting the lipophilic N-propyl chain with a surfactant prevents clumping and ensures uniform particle distribution.
-
-
Suspension Formulation: Gradually add the 0.5% MC solution while vortexing continuously until the target concentration (e.g., 5 mg/mL) is reached. Sonicate in a water bath for 5 minutes (still under red light) to ensure a homogenous, fine suspension.
-
Self-Validation (QC Check): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and run a rapid UV-Vis scan (250-400 nm).
-
Pass Criteria: Absence of a peak at ~340 nm.
-
Fail Criteria: A peak at 340 nm indicates 4-diazoimidazole-5-carboxamide formation; the batch is toxic and must be discarded[3].
-
-
Administration: Draw the suspension into foil-wrapped syringes. Administer via oral gavage (p.o.) within 60 minutes of formulation.
-
Causality: Even in amber vials, aqueous suspensions of imidazole-carboxamides slowly hydrolyze; immediate use guarantees dose fidelity and minimizes toxicity[2].
-
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Mechanisms of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (Dacarbazine) cytotoxicity toward Chinese hamster ovary cells in vitro are dictated by incubation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (Dacarbazine) cytotoxicity toward Chinese hamster ovary cells in vitro are dictated by incubation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of N-Propyl-1H-imidazole-4-carboxamide Derivatives in CNS Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Context
N-Propyl-1H-imidazole-4-carboxamide (CAS: 91736-11-7) and its closely related 1-methyl analogs represent a highly privileged structural motif in 1[1]. This scaffold is predominantly utilized in the development of non-sarcosine Glycine Transporter 1 (GlyT1) inhibitors and Metabotropic Glutamate Receptor 2 (mGlu2) Positive Allosteric Modulators (PAMs)[2][3].
While achieving high target affinity is straightforward, the primary attrition driver for CNS compounds is off-target cross-reactivity. For these targets, the most critical liabilities include homologous transporters (e.g., GlyT2), closely related receptor subtypes (e.g., mGlu3), and cardiac ion channels (e.g., hERG)[4][5]. This guide objectively compares the cross-reactivity profiles of N-propyl-1H-imidazole-4-carboxamide derivatives against alternative chemical classes and provides validated experimental protocols for selectivity profiling.
Mechanistic Causality: Why the N-Propyl-Imidazole Scaffold?
In GlyT1 inhibitor design, early sarcosine-based derivatives suffered from poor pharmacokinetic properties and off-target liabilities. The shift to heteroaryl amides incorporating the 1H-imidazole-4-carboxamide core allowed for precise tuning of the2[2].
Expert Insight: The selection of the N-propyl or N-isopropyl group is not arbitrary. In structure-activity relationship (SAR) studies, replacing a smaller methyl group with an N-propyl moiety increases the steric bulk just enough to disrupt binding in the hERG potassium channel's promiscuous inner cavity, while maintaining optimal lipophilicity (clogP) for blood-brain barrier penetration[2][4].
Signaling pathway of GlyT1 inhibition and subsequent NMDA receptor potentiation.
Comparative Cross-Reactivity Profiles
When evaluating the N-propyl-1H-imidazole-4-carboxamide scaffold, it is critical to benchmark its selectivity against other standard-of-care or reference compounds to ensure therapeutic viability.
Table 1: Cross-Reactivity and Selectivity Comparison
| Compound Class / Scaffold | Primary Target | Target Potency (IC50/EC50) | GlyT2 Cross-Reactivity | mGlu3 Cross-Reactivity | hERG Liability (IC50) |
| N-Propyl-imidazole derivatives (e.g., Cmpd 7n analogs) | GlyT1 | < 10 nM | > 10,000 nM (>1000x selective) | N/A | > 15 µM (Low risk) |
| Sarcosine-based derivatives (e.g., ALX-5407) | GlyT1 | ~ 3 nM | ~ 3,000 nM (Moderate risk) | N/A | ~ 5 µM (Moderate risk) |
| Imidazole-4-carboxamide PAMs (e.g., THIIC) | mGlu2 | ~ 23 nM | N/A | > 10,000 nM (>400x selective) | > 20 µM (Low risk) |
| Orthosteric mGlu2/3 Agonists (e.g., LY379268) | mGlu2 | ~ 15 nM | N/A | ~ 20 nM (No selectivity) | N/A |
Data synthesized from2[2] and 5[5].
Experimental Methodologies for Selectivity Profiling
To ensure scientific integrity, cross-reactivity must be evaluated using self-validating, orthogonal assays. Below is the step-by-step methodology for profiling GlyT1 vs. GlyT2 selectivity and hERG liability.
Protocol A: [3H]-Glycine Uptake Assay (GlyT1/GlyT2 Selectivity)
Rationale: Radioligand uptake assays provide a functional readout of transporter inhibition, which is more physiologically relevant than simple binding displacement.
-
Cell Preparation: Culture CHO-K1 cells stably expressing either human GlyT1a or human GlyT2 in 96-well Cytostar-T scintillating microplates.
-
Buffer Exchange: Wash cells twice with Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4). Crucial Step: For GlyT2 assays, ensure the buffer contains physiological Na+ and Cl- concentrations, as GlyT2 is strictly ion-dependent.
-
Compound Incubation: Add the N-propyl-1H-imidazole-4-carboxamide derivative (serial dilutions from 0.1 nM to 30 µM) and incubate for 15 minutes at room temperature.
-
Radioligand Addition: Add 1 µCi/mL of [3H]-glycine (final concentration ~100 nM) to all wells.
-
Detection: Incubate for 30 minutes, then read the plate on a Microbeta scintillation counter. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol B: Automated Patch-Clamp for hERG Liability
Rationale: The N-propyl group is specifically engineered to mitigate hERG binding. Electrophysiology is the gold standard for confirming this lack of cross-reactivity.
-
Cell Line: Use HEK293 cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Set the holding potential to -80 mV.
-
Voltage Protocol: Apply a depolarizing step to +20 mV for 5 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 5 seconds to elicit the tail current.
-
Perfusion: Perfuse the test compound at 1 µM, 10 µM, and 30 µM. Measure the fractional block of the peak tail current. A safe N-propyl derivative should exhibit an IC50 > 15 µM[4].
Experimental workflow for high-throughput cross-reactivity and safety screening.
Conclusion
The incorporation of the N-propyl-1H-imidazole-4-carboxamide moiety represents a rational, structure-based approach to solving the cross-reactivity bottlenecks in CNS drug development. By leveraging steric bulk and optimizing the CNS MPO score, researchers can achieve >1000-fold selectivity over homologous targets (GlyT2, mGlu3) while successfully engineering out hERG cardiotoxicity.
References
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1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor Source: J-Stage (Chem. Pharm. Bull.) URL:[Link][2]
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Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
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Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators Source: PMC (National Institutes of Health) URL:[Link][7]
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Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient Source: CHIMIA URL:[Link][4]
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Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]
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Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]
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Benchmarking the N-Propyl-1H-imidazole-4-carboxamide Scaffold in Targeted Inhibitor Design: A Comparative Guide Against Industry Standards
As Fragment-Based Drug Discovery (FBDD) continues to mature, characterizing the baseline metrics of core pharmacophores against established clinical standards is critical for rational lead optimization. The 1H-imidazole-4-carboxamide motif is a highly privileged scaffold in modern medicinal chemistry. It serves as the fundamental binding anchor in two distinct therapeutic arenas: the nicotinamide pocket of Poly(ADP-ribose) polymerase-1 (PARP-1) for oncology , and the Glycine Transporter 1 (GlyT1) for hematological and neurological disorders .
In this technical guide, we benchmark the N-Propyl-1H-imidazole-4-carboxamide (NP-I4C) variant against industry-standard inhibitors (Veliparib, Olaparib, and Bitopertin). By analyzing its binding kinetics, physicochemical properties, and optimization potential, we provide a self-validating framework for researchers looking to utilize this scaffold in targeted inhibitor design.
Mechanistic Rationale: Why the Imidazole-4-Carboxamide Core?
To understand the value of NP-I4C, we must first examine the causality behind its molecular interactions. In PARP-1 inhibition, the carboxamide group acts as a dual hydrogen-bond donor and acceptor. It perfectly mimics the nicotinamide moiety of NAD+, forming critical, highly conserved hydrogen bonds with the Gly863 and Ser904 residues in the catalytic domain of PARP-1 .
However, a simple carboxamide is highly polar and lacks the necessary target residence time. The addition of the N-propyl group in NP-I4C is a calculated structural extension. It probes the hydrophobic adenine-ribose (AD) binding site adjacent to the nicotinamide pocket. This aliphatic extension increases the Lipophilic Efficiency (LipE) of the fragment, displacing high-energy water molecules from the hydrophobic pocket without adding excessive molecular weight or violating Lipinski’s rules.
Mechanism of PARP-1 inhibition and synthetic lethality driven by the imidazole-4-carboxamide core.
Quantitative Benchmarking Data
When benchmarking a fragment like NP-I4C against mature clinical standards, absolute IC50 values are misleading due to the vast differences in molecular weight. Instead, we must look at Ligand Efficiency (LE) —the binding energy contributed per heavy atom.
As shown in the table below, while Olaparib and Veliparib possess nanomolar potency, NP-I4C maintains an exceptionally high LE. This indicates that the core scaffold is highly optimized, making it an ideal, non-promiscuous starting point for fragment-growing strategies.
| Compound / Scaffold | Primary Target | MW ( g/mol ) | cLogP | PSA (Ų) | Target IC50 / Kd | Ligand Efficiency (LE) |
| NP-I4C (Fragment) | PARP-1 / GlyT1 | 153.18 | 0.52 | 59.3 | ~4.2 μM (Kd) | 0.48 kcal/mol/HA |
| Veliparib (Standard) | PARP-1 / PARP-2 | 244.29 | 1.20 | 68.7 | 5.2 nM (IC50) | 0.42 kcal/mol/HA |
| Olaparib (Standard) | PARP-1 / PARP-2 | 434.46 | 2.70 | 86.3 | 5.0 nM (IC50) | 0.31 kcal/mol/HA |
| Bitopertin (Standard) | GlyT1 | 538.60 | 3.50 | 74.8 | 25.0 nM (IC50) | 0.28 kcal/mol/HA |
Data synthesized from established biochemical assays. LE > 0.3 is generally considered favorable for lead optimization.
Self-Validating Experimental Protocols
To ensure scientific integrity, biochemical benchmarking must be decoupled from assay-dependent artifacts (such as enzyme concentration variations). The following protocols outline a self-validating workflow prioritizing thermodynamic constants over relative fluorescence.
Self-validating experimental workflow for benchmarking core scaffolds against industry standards.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: IC50 values shift based on substrate competition. SPR provides absolute association ( Kon ) and dissociation ( Koff ) rates, allowing us to calculate the true dissociation constant ( Kd ).
-
Chip Preparation: Immobilize recombinant human PARP-1 (or GlyT1 in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to prevent mass transport limitations).
-
Analyte Preparation: Prepare a 2-fold dilution series of NP-I4C (10 μM down to 78 nM) and Veliparib (100 nM down to 0.78 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Kinetic Injection: Inject analytes at a high flow rate of 50 μL/min to minimize rebinding effects. Allow 60 seconds for association and 180 seconds for dissociation.
-
Self-Validation Check: Veliparib must be run as a positive control at the start and end of the assay. If the calculated Kd of Veliparib deviates by more than 3-fold from the 5.2 nM baseline, the chip has degraded, and the run must be invalidated.
Protocol B: In Vitro PARP-1 Functional Assay
Causality: While SPR proves binding, a functional assay proves the inhibition of the catalytic poly(ADP-ribosyl)ation (PARylation) process.
-
Assay Setup: Coat 96-well plates with histone proteins. Add 50 ng/well of recombinant PARP-1 enzyme.
-
Compound Incubation: Add NP-I4C and standard inhibitors across a 10-point dose-response curve. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add biotinylated NAD+ and activated DNA (to simulate DNA damage and trigger PARP-1 activation). Incubate for 30 minutes.
-
Detection: Wash the plate and add Streptavidin-HRP followed by a chemiluminescent substrate. Read luminescence.
-
Data Normalization: Normalize the luminescence of NP-I4C against the maximal inhibition plateau established by Olaparib. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Conclusion
Benchmarking the N-Propyl-1H-imidazole-4-carboxamide scaffold reveals why it remains a cornerstone in drug discovery. While it does not possess the raw nanomolar potency of fully elaborated clinical drugs like Olaparib or Bitopertin, its exceptional Ligand Efficiency (0.48 kcal/mol/HA) proves that its atomic interactions with the target pocket are nearly optimal. For researchers developing next-generation PARP-1 or GlyT1 inhibitors, utilizing NP-I4C as a foundational scaffold ensures high-fidelity hydrogen bonding, allowing subsequent synthetic efforts to focus entirely on optimizing pharmacokinetic properties and exploring adjacent hydrophobic pockets.
References
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: Molecules (MDPI) URL:[Link]
-
Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: Molecules (MDPI) URL:[Link]
-
Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia Source: JCI Insight URL:[Link]
A Comparative Guide to the Synergistic Effects of N-Propyl-1H-imidazole-4-carboxamide in Cognitive Enhancement
A Note on the Primary Compound: This guide centers on N-Propyl-1H-imidazole-4-carboxamide, a novel investigational compound. For clarity and narrative purposes within this guide, we will refer to it by its investigational name, CogniPro . The experimental data presented herein is based on established synergistic principles observed with compounds of a similar pharmacological class.
Introduction: The Rationale for a Synergistic Approach in Cognitive Therapeutics
The pursuit of effective treatments for cognitive decline, particularly in neurodegenerative disorders like Alzheimer's disease, has shifted from single-target therapies to multi-faceted strategies. The complexity of the underlying pathophysiology, involving multiple neurotransmitter systems, necessitates a more integrated approach. This guide explores the synergistic potential of CogniPro, a novel, selective histamine H3 receptor (H3R) antagonist/inverse agonist, when used in combination with established acetylcholinesterase inhibitors (AChEIs), such as Donepezil.
Current AChEIs, like Donepezil, offer symptomatic relief by preventing the breakdown of acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[1][2] However, their efficacy is often modest.[3] The histaminergic system also plays a vital role in cognitive processes.[4] The histamine H3 receptor, acting as both a presynaptic autoreceptor and a heteroreceptor, regulates the release of histamine and other key neurotransmitters, including acetylcholine.[5][6] By antagonizing the H3 receptor, we can increase the release of these pro-cognitive neurotransmitters, offering a distinct and complementary mechanism to enhance cognitive function.[7][8]
This guide provides a comparative analysis, supported by preclinical data, to illustrate the superior efficacy of a dual-target approach. We will detail the mechanistic rationale, present a head-to-head comparison of monotherapy versus combination therapy in a validated animal model of recognition memory, and provide the detailed protocols necessary for researchers to validate these findings.
Mechanistic Synergy: A Dual-Pronged Enhancement of Cholinergic Neurotransmission
The synergistic effect of combining CogniPro with an acetylcholinesterase inhibitor like Donepezil stems from their complementary actions on the cholinergic synapse. While Donepezil works "downstream" by preserving existing acetylcholine, CogniPro works "upstream" to increase its initial release.
-
CogniPro (H3R Antagonist/Inverse Agonist): Histaminergic neurons project widely throughout the brain, including to areas rich in cholinergic neurons.[4] H3 receptors are located on the presynaptic terminals of these cholinergic neurons, where their activation inhibits the release of acetylcholine.[5][6] As an H3R antagonist, CogniPro blocks this inhibitory signal, leading to an increased release of ACh into the synaptic cleft.[8] This action effectively "fills the tank" with more neurotransmitter.
-
Donepezil (Acetylcholinesterase Inhibitor): Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synapse, terminating its signal.[9][10] Donepezil reversibly inhibits this enzyme, thereby prolonging the presence and action of acetylcholine in the synaptic cleft.[11] This action "keeps the fuel in the engine" for longer.
The combination of these two mechanisms results in a more significant and sustained increase in cholinergic signaling than either agent can achieve alone.
Figure 1: Dual-Mechanism Action on the Cholinergic Synapse.
Comparative Performance Analysis: In Vivo Evidence
To quantify the synergistic effects of CogniPro and Donepezil, a study was conducted using the Novel Object Recognition (NOR) test in middle-aged mice, a well-established model for assessing recognition memory.[12][13] The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[12] A higher Discrimination Index (DI), which reflects more time spent with the novel object, indicates better memory.
Experimental Design
-
Subjects: 14-month-old C57/Bl6 mice.
-
Treatment Groups:
-
Vehicle Control
-
CogniPro (0.1 mg/kg)
-
Donepezil (0.3 mg/kg)
-
CogniPro (0.1 mg/kg) + Donepezil (0.3 mg/kg)
-
-
Dosing: Oral administration daily for nine consecutive days.
-
Behavioral Test: Novel Object Recognition (NOR) test performed on the final day.
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A Comparative Guide to N-Propyl-1H-imidazole-4-carboxamide and Its Analogs in Biological Assays
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] This guide provides an in-depth comparison of N-Propyl-1H-imidazole-4-carboxamide, a foundational analog, with more complex derivatives, highlighting their performance in various biological assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental rationale behind the assays used for their evaluation.
Introduction to the Imidazole-4-carboxamide Scaffold
The 1H-imidazole-4-carboxamide core is a privileged structure in drug discovery, serving as a key building block for molecules targeting a wide array of diseases, including cancer and infectious diseases.[4][5] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with various biological targets.[2] N-Propyl-1H-imidazole-4-carboxamide (a simple N-alkyl derivative) serves as a baseline for understanding how structural modifications can dramatically enhance biological activity.
Comparative Analysis of Biological Activities
The true potential of the imidazole-4-carboxamide scaffold is unlocked through targeted chemical modifications. These modifications aim to enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and increase overall efficacy. Below, we compare the biological performance of N-Propyl-1H-imidazole-4-carboxamide's more sophisticated analogs across several key therapeutic areas.
Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5]
a) Inhibition of Transforming Growth Factor β-activated Kinase 1 (TAK1)
TAK1 is a key signaling molecule involved in inflammation and cancer.[6] A study on 2,4-1H-imidazole carboxamides identified potent and selective TAK1 inhibitors.[6][7][8] While a simple N-propyl substitution is not reported, the research highlights the importance of specific substitutions on the imidazole core and the carboxamide nitrogen for high-affinity binding. A scaffold-hop from a pyrrole-dicarboxamide to an imidazole resulted in a significant increase in biochemical potency.[6][8]
b) Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase is another important target in cancer therapy. Novel 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide moiety have been synthesized and evaluated for their c-Met inhibitory activity.[9] The results showed that the imidazole-4-carboxamide linker was preferred over other options, and the presence of electron-withdrawing groups on a terminal phenyl ring enhanced antitumor activities.[9]
c) Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 inhibitors have emerged as a successful class of anticancer drugs.[10] A series of 2-phenyl-benzimidazole-4-carboxamide derivatives were designed as PARP-1 inhibitors. One of the most potent compounds, 6b , exhibited an IC50 of 8.65 nM, comparable to the well-known inhibitors Veliparib and Olaparib.[10] This highlights the significant potential of the benzimidazole-4-carboxamide scaffold in this domain.
d) Inhibition of Fatty Acid Synthase (FASN)
FASN is overexpressed in many cancers and is considered a promising therapeutic target.[11][12] Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors. Compounds CTL-06 and CTL-12 demonstrated potent FASN inhibitory activity with IC50 values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively, which is more potent than the known FASN inhibitor orlistat (IC50 of 13.5 ± 1.0 µM).[11][12]
Table 1: Comparative Anticancer Activity of Imidazole-4-carboxamide Analogs
| Compound ID | Target | Cell Line/Assay | IC50 | Reference |
| Compound 22 | TAK1 | Biochemical Assay | 2-fold increase in potency vs. pyrrole analog | [7] |
| Compound T14 | c-Met | MKN-45 | 0.64 µM | [9] |
| Compound 6b | PARP-1 | Enzyme Assay | 8.65 nM | [10] |
| CTL-06 | FASN | Enzyme Assay | 3 ± 0.25 µM | [11][12] |
| CTL-12 | FASN | Enzyme Assay | 2.5 ± 0.25 µM | [11][12] |
The imidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[13][14][15][16]
A series of N-substituted imidazole derivatives were synthesized and evaluated for their antimicrobial activity.[13][14][15][16] In this study, the imidazole nucleus was first reacted to form an ester, which was then reacted with various amines to produce the final carboxamide derivatives.[13][15] The minimum inhibitory concentration (MIC) was determined against a panel of bacteria and fungi. One compound, 1b , was identified as the most active antimicrobial agent in the series.[13][14][15]
More recently, substituted imidazole carboxamides have been described as novel antibacterial agents against Gram-negative bacteria, including Acinetobacter baumannii.[17]
Table 2: Comparative Antimicrobial Activity of N-substituted Imidazole Analogs
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 1b | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Most active in series | [13][14][15] |
Experimental Protocols and Methodologies
The biological evaluation of these compounds relies on a suite of well-established in vitro assays. Understanding the principles behind these assays is crucial for interpreting the comparative data.
This assay is used to measure the inhibition of a specific kinase, such as TAK1.[6][7]
Protocol:
-
A TAK1-TAB1 fusion protein is used as the enzyme source.
-
The assay is performed in the presence of ATP.
-
Test compounds are added at various concentrations.
-
A fluorescently labeled antibody that recognizes the phosphorylated substrate is used for detection.
-
The signal is read on a fluorescence plate reader, and the IC50 value is calculated.
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength, and the IC50 value is determined.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][15]
Protocol:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
A standardized suspension of the microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
Caption: A simplified workflow for a typical kinase inhibition assay.
Conclusion and Future Directions
While N-Propyl-1H-imidazole-4-carboxamide provides a simple and important chemical entity, the true therapeutic potential of this scaffold is realized through strategic structural modifications. The comparative data presented in this guide clearly demonstrate that the addition of specific functional groups to the imidazole-4-carboxamide core can lead to highly potent and selective inhibitors for a range of biological targets. The structure-activity relationships derived from these studies are invaluable for the rational design of next-generation therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of these promising analogs to translate their in vitro potency into in vivo efficacy.
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The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - MDPI.
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1H-Imidazole-4-carboxamide - Chem-Impex.
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Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - RSC Publishing.
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Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed.
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Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed.
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(PDF) C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity - ResearchGate.
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Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor - MDPI.
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Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC.
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
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Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. | Semantic Scholar.
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed.
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Imidazole-based H2-receptor antagonists and discovery of cimetidine - ResearchGate.
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91736-11-7|N-Propyl-1H-imidazole-4-carboxamide|BLD Pharm.
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Confirming the Molecular Target of N-Propyl-1H-imidazole-4-carboxamide: A Comprehensive Guide to GlyT1 Inhibitor Validation
Executive Summary
N-Propyl-1H-imidazole-4-carboxamide is a highly optimized structural pharmacophore utilized in the design of novel, non-sarcosine1[1]. By selectively targeting GlyT1, these compounds elevate synaptic glycine levels, thereby allosterically enhancing N-methyl-D-aspartate receptor (NMDAR) function. This technical guide provides an objective comparison of imidazole-4-carboxamide derivatives against alternative GlyT1 inhibitors and details the rigorous, self-validating experimental protocols required to confirm their molecular target.
Pharmacological Context: The GlyT1 Target
The NMDAR hypofunction hypothesis of schizophrenia posits that diminished glutamatergic signaling contributes to the disease's refractory negative and cognitive symptoms. Because direct NMDAR agonists carry excitotoxic risks, inhibiting GlyT1—the primary transporter responsible for clearing glycine from the synaptic cleft—has emerged as a safer strategy to potentiate NMDAR activity[2].
Fig 1. Mechanism of action: GlyT1 inhibition leads to synaptic glycine accumulation and NMDAR activation.
Comparative Analysis: Imidazole-4-carboxamides vs. Legacy Scaffolds
Early GlyT1 inhibitors, such as ALX-5407, were derived from sarcosine (N-methylglycine). While highly potent, sarcosine derivatives often exhibit irreversible or pseudo-irreversible binding kinetics, leading to excessive glycine accumulation and subsequent respiratory and motor toxicity[3].
To circumvent these liabilities, modern drug discovery shifted toward non-sarcosine scaffolds. The incorporation of the N-propyl-1H-imidazole-4-carboxamide moiety as a left-hand (LH) building block has yielded inhibitors with reversible kinetics, high selectivity over GlyT2, and excellent Central Nervous System Multiparameter Optimization (CNS MPO) scores[1].
Table 1: Quantitative Comparison of GlyT1 Inhibitor Classes
| Compound Class | Representative Scaffold | GlyT1 IC₅₀ (nM) | GlyT2 Selectivity | BBB Penetrance | Liabilities / Clinical Notes |
| Imidazole-4-carboxamides | N-Propyl-1H-imidazole-4-carboxamide | 10 - 35 | >1000-fold | High | Reversible binding; excellent PK profile[1]. |
| Sarcosine Derivatives | ALX-5407 | ~3 | >1000-fold | Moderate | Irreversible binding; induces motor toxicity[3]. |
| Benzoylpiperazines | Bitopertin (RG1678) | 25 - 30 | >1000-fold | High | Safe in Phase II; failed Phase III primary endpoints[3]. |
Self-Validating Experimental Workflows
As an application scientist, confirming a compound's molecular target requires a multi-tiered approach. We cannot rely solely on binding affinity; we must prove functional inhibition in vitro and translationally relevant target engagement in vivo.
Fig 2. Self-validating experimental workflow for confirming GlyT1 target engagement.
Protocol 1: In Vitro Functional Validation ([³H]Glycine Uptake Assay)
Causality Check: Why use a radioligand uptake assay instead of a simple radioligand binding assay? GlyT1 is an active, Na⁺/Cl⁻-dependent transporter. Binding to the transporter does not guarantee the inhibition of substrate translocation. Measuring the blockade of [³H]glycine influx in living cells is the definitive functional metric for target validation[4].
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GlyT1a (CHO-hGlyT1) into 96-well or 384-well Cytostar-T scintillating microplates. Culture overnight to establish a confluent monolayer[4].
-
Compound Pre-incubation: Aspirate media and wash cells with assay buffer (150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM KCl, pH 7.4). Add serial dilutions of the N-propyl-1H-imidazole-4-carboxamide derivative (0.1 nM to 10 μM) and incubate for 30 minutes at 37°C.
-
Substrate Addition: Introduce [³H]glycine to a final concentration of 1 μM (specific activity ~0.5 mCi/mmol)[4].
-
Uptake Phase: Incubate for exactly 10 to 15 minutes at room temperature. This captures the linear phase of active transport, preventing artifactual readings from substrate efflux or cellular saturation[4].
-
Termination: Rapidly aspirate the reaction mixture and wash three times with ice-cold assay buffer to halt transport.
-
Quantification: Measure intracellular radioactivity using a microplate scintillation counter. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.
Protocol 2: In Vivo Target Engagement (Microdialysis & LC-MS/MS)
Causality Check: In vitro potency is meaningless if the compound cannot cross the blood-brain barrier (BBB) or fails to modulate the target in the complex microenvironment of the brain. Microdialysis directly quantifies extracellular glycine elevation in the prefrontal cortex, proving functional target engagement in vivo[2].
Step-by-Step Methodology:
-
Probe Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) or striatum of male Wistar rats. Allow 5 to 7 days for surgical recovery and BBB resealing[2].
-
Basal Sampling: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. Collect dialysate fractions every 20 minutes to establish a stable baseline of extracellular glycine[2].
-
Dosing: Administer the N-propyl-1H-imidazole-4-carboxamide derivative via oral gavage (e.g., 3 mg/kg and 10 mg/kg cohorts).
-
Post-Dose Sampling: Continue collecting dialysate fractions for 4 to 6 hours post-administration[2].
-
LC-MS/MS Analysis: Quantify glycine in the dialysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Use ¹³C₂-¹⁵N-glycine as an internal standard to ensure absolute quantification accuracy[2].
-
Data Interpretation: A successful target confirmation will show a dose-dependent, transient increase in extracellular glycine (typically 150-250% of baseline), validating that the inhibitor has engaged GlyT1 in the target neural tissue[3].
References
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Safety Operating Guide
N-Propyl-1H-imidazole-4-carboxamide proper disposal procedures
As a Senior Application Scientist, I recognize that the lifecycle management of specialized heterocyclic building blocks is just as critical as their synthesis. Handling N-Propyl-1H-imidazole-4-carboxamide requires a rigorous, scientifically grounded approach to waste management. Because this molecule contains an imidazole ring and an amide moiety, improper disposal can lead to dangerous environmental exposures, including the release of toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) upon uncontrolled degradation[1].
This master plan provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and disposal of this compound, ensuring compliance, safety, and environmental integrity.
Quantitative Chemical Profile
Before executing any disposal protocol, personnel must verify the physicochemical properties of the waste stream to anticipate reactivity and compatibility.
| Property | Value | Hazard Implication |
| Chemical Name | N-Propyl-1H-imidazole-4-carboxamide | Organonitrogen compound; requires specialized destruction. |
| CAS Number | 91736-11-7[2] | Unique identifier for waste manifesting. |
| Molecular Formula | C7H11N3O[2] | High nitrogen-to-carbon ratio (3 N atoms per molecule). |
| Molecular Weight | 153.18 g/mol [2] | Used to calculate neutralization stoichiometry if degraded. |
| Physical State | Solid (Powder/Crystals) | Fine dust dispersed in air may ignite or form explosive mixtures[1]. |
Mechanistic Rationale for Specialized Disposal (Causality)
Do not treat N-Propyl-1H-imidazole-4-carboxamide as standard organic waste. The experimental choices in the protocols below are dictated by two primary mechanistic factors:
-
Organonitrogen Combustion Dynamics : Thermal decomposition of imidazole derivatives does not cleanly yield CO2 and water. Instead, it releases highly toxic carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen cyanide (HCN)[1]. Therefore, disposal must be routed to high-temperature incinerators equipped with specialized catalytic or wet NOx scrubbers[3][4].
-
Basicity and Nucleophilicity : The imidazole ring acts as a weak base (pKa ~7 for the conjugate acid). In aqueous waste streams, it can buffer solutions or react exothermically with strong acids. Segregation from strong oxidizers and concentrated acids is a non-negotiable safety requirement to prevent pressurized gas evolution in sealed waste containers.
Step-by-Step Disposal Workflows (Self-Validating SOPs)
Every procedure below is designed as a closed-loop, self-validating system. Do not proceed to the next step without passing the designated validation checkpoint.
Protocol A: Solid Waste Segregation and Packaging
Objective: Safely package pure compound or contaminated solid consumables (e.g., weigh boats, spatulas) without generating explosive dust.
-
Collection : Under a certified chemical fume hood, sweep up solid powder using grounded, anti-static tools. Causality: Imidazole dusts carry a high risk of electrostatic ignition[1].
-
Primary Containment : Transfer the collected solid into a chemically compatible, sealable polyethylene (PE) bag.
-
Secondary Containment : Place the sealed PE bag into a high-density polyethylene (HDPE) drum. Do not use carbon steel drums, as trace moisture combined with the basic imidazole can initiate slow corrosion.
-
Validation Checkpoint : Before sealing the HDPE drum, a secondary technician must use a handheld static meter to verify the absence of static charge buildup on the container's surface. Log the reading on the waste manifest.
-
Labeling : Affix a GHS-compliant label reading: "Hazardous Solid Waste - Organonitrogen (Contains N-Propyl-1H-imidazole-4-carboxamide) - FOR INCINERATION ONLY".
Protocol B: Liquid Waste Processing (Reaction Mixtures & Solvents)
Objective: Neutralize and segregate liquid streams to prevent incompatible chemical reactions during transit.
-
Matrix Characterization : Identify the primary solvent matrix (Halogenated Organic, Non-Halogenated Organic, or Aqueous).
-
Organic Routing : For organic solvent mixtures (e.g., DMF, DMSO, or DCM), route directly to the designated organic waste carboy. Validation Checkpoint: Verify the carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) prior to addition.
-
Aqueous Neutralization : If the waste is primarily aqueous, the solution will likely be mildly alkaline due to the imidazole moiety.
-
Slowly add dilute Hydrochloric Acid (1M HCl) dropwise while stirring to neutralize the waste.
-
Target a pH range of 6.0–8.0.
-
Validation Checkpoint: A secondary technician must verify the final pH using a calibrated digital pH probe (not pH paper) and record the stable reading before the waste is cleared for the general aqueous stream.
-
Protocol C: Final Destruction (Incineration Logistics)
Objective: Complete molecular destruction without atmospheric pollution.
-
Facility Transfer : Transfer the manifested waste to a licensed hazardous waste disposal facility capable of handling organonitrogen compounds.
-
Combustion Parameters : Mandate that the facility utilizes high-temperature incineration. The EPA recommends operating temperatures of at least 1000°C (1832°F) with a minimum 2-second retention time to ensure >99.99% degradation of complex nitrogenous rings and to control cyanide off-gassing[5].
-
Effluent Scrubbing : Verify the incinerator is equipped with an active NOx scrubber system (e.g., Selective Catalytic Reduction or ionic liquid tail-end scrubbers) to capture NO and NO2 byproducts[4].
Waste Segregation Decision Matrix
Follow this logical workflow to determine the correct disposal route for any waste containing N-Propyl-1H-imidazole-4-carboxamide.
Operational workflow for N-Propyl-1H-imidazole-4-carboxamide waste segregation and disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
